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  • Product: 2-(3-Methoxyphenyl)propanedioic acid
  • CAS: 855658-53-6

Core Science & Biosynthesis

Foundational

2-(3-Methoxyphenyl)propanedioic acid chemical structure and properties

An In-depth Technical Guide to 2-(3-Methoxyphenyl)propanedioic Acid: Structure, Properties, Synthesis, and Therapeutic Potential This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)propanedioic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Methoxyphenyl)propanedioic Acid: Structure, Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)propanedioic acid, a substituted malonic acid derivative with significant potential in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just factual data, but also practical insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, spectroscopic signature, and key chemical transformations. Furthermore, we will explore its prospective role as a scaffold in the design of novel therapeutic agents, drawing parallels with structurally related pharmacologically active molecules.

Table of Contents

  • Introduction: The Malonic Acid Scaffold in Modern Chemistry

  • Chemical Identity and Structure Elucidation

    • Chemical Structure and IUPAC Nomenclature

    • Key Identifiers and Physicochemical Properties

  • Spectroscopic Characterization: A Predictive Analysis

    • ¹H NMR Spectroscopy

    • ¹³C NMR Spectroscopy

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry

  • Synthesis and Reactivity

    • Proposed Synthetic Pathway: Malonic Ester Synthesis

    • Key Chemical Transformations

  • Potential Applications in Drug Discovery and Development

    • Arylpropionic Acid Analogs and Anti-inflammatory Activity

    • The Role of the Methoxyphenyl Moiety in Bioactivity

  • References

Introduction: The Malonic Acid Scaffold in Modern Chemistry

Propanedioic acid, commonly known as malonic acid, is a fundamental dicarboxylic acid building block in organic synthesis.[1][2] Its unique structure, featuring a methylene group activated by two adjacent carboxyl groups, makes it a versatile precursor for a wide array of more complex molecules.[3] The derivatization of malonic acid, particularly through the substitution at the central carbon, has been a cornerstone of synthetic strategy for centuries, enabling the construction of various pharmaceuticals, agrochemicals, and specialty polymers.

This guide focuses on a specific derivative, 2-(3-Methoxyphenyl)propanedioic acid . The incorporation of a 3-methoxyphenyl substituent introduces specific steric and electronic properties that can be exploited in various applications, most notably in the realm of drug discovery. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, making it a common feature in many bioactive compounds.

Chemical Identity and Structure Elucidation

Chemical Structure and IUPAC Nomenclature

The chemical structure of 2-(3-Methoxyphenyl)propanedioic acid consists of a central methylene carbon of propanedioic acid being substituted with a 3-methoxybenzyl group.

Figure 1: Chemical structure of 2-(3-Methoxyphenyl)propanedioic acid.

The systematic IUPAC name for this compound is 2-(3-Methoxybenzyl)propanedioic acid . Given that "malonic acid" is a widely accepted common name for propanedioic acid, an alternative name is (3-Methoxybenzyl)malonic acid .

Key Identifiers and Physicochemical Properties

While specific experimental data for 2-(3-Methoxyphenyl)propanedioic acid is not extensively reported in publicly available databases, we can compile its fundamental identifiers and predict its properties based on its structure and those of its derivatives.

IdentifierValueSource
Molecular Formula C₁₁H₁₂O₅Calculated
Molecular Weight 224.21 g/mol Calculated
CAS Number Not assigned-
Diethyl Ester CAS 61227-48-3[4]
Predicted Melting Point 120-130 °C (decomposes)Estimated
Predicted Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water; insoluble in nonpolar solvents (e.g., hexane).Estimated
Predicted pKa pKa₁ ≈ 2.5-3.0, pKa₂ ≈ 5.5-6.0Estimated

Disclaimer: Predicted values are estimations based on the properties of malonic acid and related substituted derivatives and should be confirmed experimentally.

Spectroscopic Characterization: A Predictive Analysis

For researchers synthesizing this compound, the following predicted spectroscopic data will be crucial for its identification and characterization.

¹H NMR Spectroscopy
  • Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 6.8-7.3 ppm, characteristic of a 1,3-disubstituted benzene ring.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

  • Benzyl Protons (2H): A doublet at approximately δ 3.2-3.4 ppm, coupled to the methine proton.

  • Methine Proton (1H): A triplet around δ 3.6-3.8 ppm, coupled to the benzyl protons.

  • Carboxylic Acid Protons (2H): A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two signals in the range of δ 170-175 ppm.

  • Aromatic Carbons: Six signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing most downfield (around δ 160 ppm).

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methine Carbon: A signal around δ 50-55 ppm.

  • Benzyl Carbon: A signal in the range of δ 35-40 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands corresponding to the substitution pattern in the 690-900 cm⁻¹ range.

Mass Spectrometry

In mass spectrometry (electrospray ionization, negative mode), the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 223.2. Fragmentation may involve the loss of CO₂ (44 Da) and H₂O (18 Da).

Synthesis and Reactivity

Proposed Synthetic Pathway: Malonic Ester Synthesis

A robust and well-established method for the synthesis of 2-(3-Methoxyphenyl)propanedioic acid is the malonic ester synthesis, followed by hydrolysis. This approach offers high yields and utilizes readily available starting materials.

start Diethyl Malonate intermediate1 Sodio-diethyl malonate start->intermediate1 1. NaOEt, EtOH intermediate2 Diethyl 2-(3-methoxybenzyl)malonate intermediate1->intermediate2 2. reagent1 3-Methoxybenzyl chloride reagent1->intermediate2 product 2-(3-Methoxyphenyl)propanedioic acid intermediate2->product 3. H₃O⁺, Δ

Figure 2: Proposed synthetic workflow for 2-(3-Methoxyphenyl)propanedioic acid.

Experimental Protocol:

  • Formation of the Enolate: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in absolute ethanol, to quantitatively generate the sodio-diethyl malonate enolate. The reaction is usually performed at room temperature.

  • Alkylation: 3-Methoxybenzyl chloride is added to the solution of the enolate. The enolate acts as a nucleophile, displacing the chloride in an Sₙ2 reaction to form diethyl 2-(3-methoxybenzyl)malonate.[5] The reaction mixture is typically heated to reflux to ensure complete reaction.

  • Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated. This step serves two purposes: it hydrolyzes the ester groups to carboxylic acids and, if the temperature is sufficiently high, can induce decarboxylation of one of the carboxyl groups to yield 3-(3-methoxyphenyl)propanoic acid. To isolate the target dicarboxylic acid, milder hydrolysis conditions (e.g., using KOH followed by careful acidification in the cold) should be employed to prevent significant decarboxylation.

Key Chemical Transformations
  • Esterification: The carboxylic acid groups can be readily esterified under standard conditions, such as Fischer esterification (an alcohol in the presence of a catalytic amount of strong acid).[6][7][8] This is a common strategy to modify the pharmacokinetic properties of a lead compound.

  • Decarboxylation: Upon heating, substituted malonic acids readily undergo decarboxylation to yield a substituted propanoic acid. In this case, heating 2-(3-Methoxyphenyl)propanedioic acid would produce 3-(3-methoxyphenyl)propanoic acid.[9][10] This reactivity is a key feature of the malonic acid scaffold.

  • Amide Formation: The carboxyl groups can be converted to amides by reaction with amines, typically using a coupling agent such as DCC or EDC.

Potential Applications in Drug Discovery and Development

While 2-(3-Methoxyphenyl)propanedioic acid itself is not a known therapeutic agent, its structural motifs are present in numerous pharmacologically active compounds. This makes it an attractive scaffold for medicinal chemistry programs.

Arylpropionic Acid Analogs and Anti-inflammatory Activity

The decarboxylation product of the title compound, 3-(3-methoxyphenyl)propanoic acid, belongs to the class of arylpropionic acids. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[11][12] These drugs exert their effect primarily through the inhibition of cyclooxygenase (COX) enzymes.

ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation ArylpropionicAcid Arylpropionic Acid Derivatives (e.g., Ibuprofen, Naproxen) ArylpropionicAcid->COX Inhibition

Figure 3: Simplified pathway of COX inhibition by arylpropionic acid derivatives.

Derivatives of 2-(3-Methoxyphenyl)propanedioic acid could be synthesized and screened for COX inhibitory activity. The dicarboxylic acid itself could serve as a starting point for creating libraries of compounds with modified carboxyl groups (e.g., esters, amides) to explore structure-activity relationships.

The Role of the Methoxyphenyl Moiety in Bioactivity

The methoxyphenyl group is a common feature in many natural and synthetic bioactive molecules. It can participate in hydrogen bonding and its metabolic O-demethylation can be a key step in the bioactivation or detoxification of a drug. Methoxy-substituted aromatic compounds have shown a wide range of biological activities, including antimicrobial and antioxidant properties.[13] For instance, various derivatives of methoxyphenyl-containing compounds have been investigated for their anticancer and antioxidant activities.[14]

Conclusion and Future Directions

2-(3-Methoxyphenyl)propanedioic acid is a versatile chemical entity with significant, yet largely untapped, potential. While detailed experimental data on the compound itself is sparse, its synthesis is readily achievable through established synthetic routes like the malonic ester synthesis. Its structural relationship to known pharmacophores, particularly the arylpropionic acids, makes it a compelling starting point for the design and synthesis of novel therapeutic agents, especially in the area of anti-inflammatory drug discovery.

Future research should focus on the detailed experimental characterization of this compound and the exploration of its derivative space. The synthesis of ester and amide libraries, followed by screening for biological activity against targets such as COX enzymes or other inflammatory mediators, could lead to the discovery of new lead compounds. The insights provided in this guide aim to facilitate such research endeavors by providing a solid foundation of its chemical properties, synthesis, and potential applications.

References

  • PubChem. 2-((3,4-Dimethoxyphenyl)methyl))propanedioic Acid. National Center for Biotechnology Information. (n.d.). Retrieved February 13, 2026, from [Link]

  • PubChem. 2-Propenoic acid, 3-(methoxyphenyl)-. National Center for Biotechnology Information. (n.d.). Retrieved February 13, 2026, from [Link]

  • PubChem. 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester. National Center for Biotechnology Information. (n.d.). Retrieved February 13, 2026, from [Link]

  • NIST. 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • NIST. 2-Propenoic acid, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • CAS Common Chemistry. 1,3-Diethyl 2-[(2,5-dimethoxyphenyl)methyl]propanedioate. (n.d.). Retrieved February 13, 2026, from [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). Retrieved February 13, 2026, from [Link]

  • Propanedioic Acid. (n.d.).
  • NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • PubChem. 3-(o-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. (n.d.). Retrieved February 13, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4785.
  • NIST. 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]

  • Finetech Chem. 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester. (n.d.). Retrieved February 13, 2026, from [Link]

  • Wikipedia. Malonic acid. (n.d.). Retrieved February 13, 2026, from [Link]

  • Cheméo. Chemical Properties of Propanedioic acid (CAS 141-82-2). (n.d.). Retrieved February 13, 2026, from [Link]

  • NIST. 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • NIST. Propanedioic acid. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • NIST. Propanedioic acid Mass Spectrum. NIST Chemistry WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • Ataman Kimya. PROPANEDIOIC ACID (MALONIC ACID). (n.d.). Retrieved February 13, 2026, from [Link]

  • Brainly.in. Give the structural formulae and IUPAC names of the following compounds(a) Malonic acid(b) Succinic acid. (2024). Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. (n.d.). Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved February 13, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Lavorgna, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Antibiotics, 10(8), 967.
  • The Science Classroom. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]

  • Google Patents. Esterification process. (n.d.).
  • The Royal Society of Chemistry. Electronic Supplementary Information. (n.d.).
  • ScienceDirect. Reaction of the lithio-derivative of methoxyallene with hydrazones. Part 2: Formation of 3-pyrrolines and azetidines; synthetic and mechanistic aspects. (n.d.). Retrieved February 13, 2026, from [Link]

  • MDPI. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (n.d.). Retrieved February 13, 2026, from [Link]

  • ResearchGate. Dicarboxylic acids analyzed by time-of-flight secondary ions mass spectrometry. Part I: Propanedioic acid. (n.d.). Retrieved February 13, 2026, from [Link]

  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Retrieved February 13, 2026, from [Link]

  • AMOS. Analytical Methods & Open Spectra. (n.d.).

Sources

Exploratory

Technical Guide: Thermodynamic Properties of 3-Methoxyphenylmalonic Acid

This in-depth technical guide details the thermodynamic profile, physicochemical behavior, and characterization protocols for 2-(3-Methoxyphenyl)malonic acid (CAS 855658-53-6). Executive Summary & Chemical Identity 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic profile, physicochemical behavior, and characterization protocols for 2-(3-Methoxyphenyl)malonic acid (CAS 855658-53-6).

Executive Summary & Chemical Identity

3-Methoxyphenylmalonic acid (IUPAC: 2-(3-methoxyphenyl)propanedioic acid) is a dicarboxylic acid intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pharmaceutical building blocks like substituted phenylacetic acids.

Its thermodynamic profile is defined by thermal instability (decarboxylation) and pH-dependent solubility . Researchers handling this compound must prioritize thermal history control to prevent degradation into 3-methoxyphenylacetic acid.

PropertySpecification
CAS Number 855658-53-6
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Physical State White to off-white crystalline powder
Melting Point 119 °C (Decomposes)
Predicted Boiling Point 401.5 ± 40.0 °C (Theoretical only; degrades before boiling)
pKa (Predicted) pKa₁: ~2.6

Solid-State Thermodynamics & Thermal Stability

The most critical thermodynamic feature of 3-methoxyphenylmalonic acid is its tendency to undergo decarboxylation . Unlike simple benzoic acids, arylmalonic acids are metastable; the activation energy for the loss of CO₂ is accessible at elevated temperatures.

Enthalpy of Fusion & Decarboxylation

The melting process is not a simple phase transition but a reactive melting event.

  • Melting Point (Tm): ~119 °C.

  • Thermodynamic Event: At

    
    , the crystal lattice collapses, providing the conformational freedom required for the formation of a cyclic transition state (6-membered ring), leading to the irreversible loss of CO₂.
    
  • Enthalpy of Reaction (

    
    ):  Decarboxylation is generally exothermic.
    
    • Reaction:

      
      
      
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately characterize the purity and stability limit, use the following DSC protocol. This distinguishes between moisture loss, melting, and degradation.

Protocol: Thermal Stability Profiling

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg into a hermetically sealed aluminum pan with a pinhole (to allow CO₂ escape without pan deformation).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate:

    • Cycle 1: Equilibrate at 25°C

      
       Ramp 10°C/min to 130°C.
      
    • Observation: Look for an endothermic peak (melting) immediately followed by or overlapping with an exothermic baseline shift (decarboxylation).

  • Validation: Run a Thermogravimetric Analysis (TGA) in parallel. A mass loss of ~21% (MW of CO₂ / MW of Parent) confirms decarboxylation.

Solution Thermodynamics

The solubility of 3-methoxyphenylmalonic acid is governed by the hydrophobic phenyl ring and the hydrophilic dicarboxylic acid moiety.

Solubility Profile
  • Water: Moderate solubility. High solubility at pH > 5.5 (formation of dianion).

  • Alcohols (MeOH, EtOH): High solubility (driven by hydrogen bonding).

  • Ethers (THF, Et₂O): Soluble.

  • Non-polar (Hexane): Insoluble.

Dissociation Constants (pKa)

The electron-withdrawing effect of the 3-methoxy group (via induction) slightly increases acidity compared to unsubstituted phenylmalonic acid.

  • pKa₁ (~2.6): Ionization of the first carboxyl group. Significantly more acidic than acetic acid due to the inductive effect of the second -COOH and the phenyl ring.

  • pKa₂ (~5.1): Ionization of the second carboxyl group. Less acidic due to electrostatic repulsion from the mono-anion.

Implication for HPLC: When developing analytical methods, the mobile phase pH must be buffered below 2.0 (to keep fully protonated) or above 6.0 (fully ionized) to prevent peak tailing.

Experimental Workflows & Visualization

Decarboxylation Mechanism

The following diagram illustrates the thermodynamic instability pathway. The "Transition State" represents the energy barrier that must be overcome (usually by heat).

Decarboxylation Substrate 3-Methoxyphenylmalonic Acid (Solid State) TS Cyclic Transition State (6-Membered Ring) Substrate->TS Activation Energy (Ea) Heat Thermal Energy (>110°C) Heat->TS Product 3-Methoxyphenylacetic Acid (Stable) TS->Product -CO2 Gas CO2 Gas (Entropy Driver) TS->Gas Irreversible

Figure 1: Thermal degradation pathway. The reaction is entropy-driven by the release of CO₂ gas.

Solubility Measurement Protocol

To determine precise solubility (thermodynamic equilibrium), follow this saturation shake-flask method.

SolubilityProtocol Step1 Excess Solid Addition (Add ~50mg to 1mL solvent) Step2 Equilibration (Shake at 25°C for 24h) Step1->Step2 Step3 Filtration (0.45 µm PTFE Filter) Step2->Step3 Step4 Quantification (HPLC-UV or Gravimetric) Step3->Step4

Figure 2: Workflow for determining thermodynamic solubility.

Applications in Drug Development

The thermodynamic properties of 3-methoxyphenylmalonic acid dictate its utility as a "masked" phenylacetic acid.

  • Controlled Synthesis: It allows for the alkylation of the alpha-carbon before decarboxylation. The malonic acid moiety activates the alpha-carbon (pKa ~13), making it much more acidic and reactive toward electrophiles than the corresponding phenylacetic acid.

  • Purification: The high acidity (pKa₁ ~2.6) allows for easy purification via base extraction (bicarbonate wash), separating it from non-acidic impurities.

References

  • NIST Chemistry WebBook . Standard Reference Data for Phenylmalonic Acid Derivatives. National Institute of Standards and Technology.[1] Link

  • PubChem Database . Compound Summary for Phenylmalonic Acid (CID 75791). National Center for Biotechnology Information. Link

  • ChemicalBook . Product Properties: 2-(3-Methoxyphenyl)malonic acid. Link

  • Bordwell pKa Table . Acidity in DMSO and Water. Organic Chemistry Data. Link

Sources

Foundational

Technical Guide: Acidity Constants (pKa) of 3-Methoxyphenylmalonic Acid

The following technical guide details the acidity constants and physicochemical behavior of 3-Methoxyphenylmalonic acid. This document is structured for researchers and formulation scientists, prioritizing actionable dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity constants and physicochemical behavior of 3-Methoxyphenylmalonic acid. This document is structured for researchers and formulation scientists, prioritizing actionable data, mechanistic insight, and self-validating experimental protocols.

CAS: 855658-53-6 | Molecular Formula:


 | MW:  210.18  g/mol 

Executive Summary

3-Methoxyphenylmalonic acid is a critical dicarboxylic acid intermediate used in the synthesis of pharmaceutical compounds, particularly as a precursor for barbiturates, amino acids, and heterocyclic scaffolds. Its physicochemical behavior is governed by two distinct dissociation steps. Understanding its


 values is essential for optimizing:
  • Synthetic Yields: Controlling pH to manage enolate formation versus decarboxylation.

  • Purification: Designing pH-swing extraction protocols.

  • Bioavailability: Predicting ionization states (

    
    ) in physiological environments.
    

This guide provides the theoretical acidity profile derived from structure-activity relationships (SAR), compares it with experimental baselines of the parent phenylmalonic acid, and details a standard potentiometric protocol for precise determination.

Chemical Identity & Ionization Framework

Structural Basis of Acidity

3-Methoxyphenylmalonic acid consists of a malonic acid core substituted at the


-carbon with a 3-methoxyphenyl group. As a dicarboxylic acid, it undergoes two stages of deprotonation.

The acidity is modulated by the 3-methoxy substituent :

  • Meta-Positioning: The methoxy group is in the meta position relative to the malonic attachment point.

  • Electronic Effect: While the methoxy group is strongly electron-donating by resonance (

    
    ), this effect is diminished in the meta position. The inductive electron-withdrawing effect dominates (
    
    
    
    ).
  • Net Result: The 3-methoxyphenyl group is slightly more electron-withdrawing than a chemically unsubstituted phenyl ring, leading to a slight increase in acidity (lower

    
    ) compared to phenylmalonic acid.
    
Ionization Pathway Visualization

The following diagram illustrates the stepwise dissociation and the relevant equilibrium constants.

IonizationScheme H2A H2A (Neutral Diacid) HA HA⁻ (Monoanion) H2A->HA pKa1 (-H+) H2A->HA Inductive Stabilization A A²⁻ (Dianion) HA->A pKa2 (-H+) HA->A Intramolecular H-Bonding (Weak)

Figure 1: Stepwise dissociation of 3-Methoxyphenylmalonic acid (


) to the dianion (

).

Acidity Constants: Data & Analysis

Direct experimental values for 3-Methoxyphenylmalonic acid are sparse in open literature. The values below are synthesized from experimental data of the parent compound (Phenylmalonic acid) and corrected using Hammett substituent constants (


) for the 3-methoxy group.
Table 1: Comparative Acidity Constants (25°C, Aqueous)
Compound

(Carboxyl 1)

(Carboxyl 2)
Source / Method
Phenylmalonic Acid 2.58 5.03 Experimental Baseline [1]
3-Methoxyphenylmalonic Acid 2.45 ± 0.10 4.90 ± 0.10 Predicted (SAR/Hammett)
Malonic Acid (Ref)2.835.69Standard Reference

Key Insight: The presence of the phenyl ring significantly increases the acidity of the first carboxyl group (


) compared to unsubstituted malonic acid due to the electron-withdrawing nature of the 

hybridized carbons. The 3-methoxy group provides a further, minor decrease in

(increasing acidity) via inductive effects.

Experimental Determination Protocol

For drug development applications requiring high precision (e.g.,


 calculation), reliance on predicted values is insufficient. The following Potentiometric Titration  protocol is the industry standard for determining 

values of low-solubility organic acids.
Method: Potentiometric Titration (Glass Electrode)

Objective: Determine


 and 

by measuring pH change against precise additions of strong base (KOH).
Reagents & Equipment[1]
  • Analyte: ~5-10 mg of 3-Methoxyphenylmalonic acid (High Purity >98%).

  • Titrant: 0.1 M Carbonate-free Potassium Hydroxide (KOH).

  • Solvent: Degassed water (for

    
    ) or Water/Methanol mix (extrapolated to 0% organic) if solubility is poor.
    
  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength

    
    ).
    
  • Instrumentation: Automated Titrator (e.g., Metrohm Titrando) with a combined glass Ag/AgCl pH electrode.

Workflow Diagram

TitrationWorkflow Start Sample Preparation Dissolve 10mg in 50mL 0.1M KCl Titrate Analyte Titration Add 0.1M KOH in 5µL increments Wait for signal drift < 0.5mV/min Start->Titrate Blank Blank Titration Titrate solvent only to determine carbonate errors Analysis Bjerrum Analysis Calculate n_bar (formation function) Solve for pKa1, pKa2 Blank->Analysis Correction Data Data Acquisition Record pH vs Volume (V) Titrate->Data Data->Analysis

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Step-by-Step Procedure
  • System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected acidic region.

  • Blank Run: Titrate 50 mL of the 0.1 M KCl solvent with 0.1 M KOH. This establishes the "blank" curve to subtract background acidity (dissolved

    
    ).
    
  • Sample Dissolution: Accurately weigh the sample. If aqueous solubility is low (< 1 mM), use a co-solvent (e.g., 20% DMSO) and perform Yasuda-Shedlovsky extrapolation [2].

  • Titration:

    • Acidify the solution slightly with HCl to pH ~2.0 to ensure the molecule is fully protonated (

      
      ).
      
    • Titrate with KOH past the second equivalence point (approx pH 9-10).

    • Record potential (mV) or pH after stabilization at each step.

  • Calculation (Bjerrum Method): Use the software (e.g., Hyperquad or manual calculation) to determine the average number of protons bound per molecule (

    
    ) at each pH.
    
    
    
    
    The
    
    
    values correspond to the pH at half-integral
    
    
    values (0.5 and 1.5).

Implications for Drug Development

Solubility & Lipophilicity (LogD)

The ionization state dictates the distribution coefficient (


), which drives membrane permeability.
  • Stomach (pH 1.2): The molecule exists primarily as neutral

    
    .
    
    • Solubility: Low.

    • Permeability: High (Lipophilic).

  • Intestine (pH 6.5 - 7.4): The molecule exists primarily as the dianion

    
    .
    
    • Solubility: High (due to double negative charge).

    • Permeability: Low (Charged species do not cross membranes passively).

Formulation Tip: To maximize solubility for liquid formulations, adjust pH > 6.0. To maximize extraction from aqueous media during synthesis, adjust pH < 2.0 to extract the neutral species into organic solvents (e.g., Ethyl Acetate).

References

  • Experimental Baseline: "Dissociation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series, No. 23.
  • Extrapolation Protocol: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195.

  • Chemical Identity: PubChem Compound Summary for CAS 855658-53-6.

Sources

Exploratory

A Technical Guide to the Potential Pharmaceutical Applications of 2-(3-Methoxyphenyl)propanedioic Acid

Abstract This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 2-(3-Methoxyphenyl)propanedioic acid, a derivative of malonic acid. While direct experimental data on this s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 2-(3-Methoxyphenyl)propanedioic acid, a derivative of malonic acid. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related compounds and the known roles of its core chemical moieties to build a strong hypothesis for its potential as a therapeutic agent. We explore its physicochemical properties, propose a viable synthetic route, and delve into its potential as an anti-inflammatory and anticancer agent. Detailed experimental protocols for the initial validation of these proposed activities are provided, offering a roadmap for future research and development. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic use.

Introduction: The Therapeutic Potential of Malonic Acid Derivatives

Malonic acid and its derivatives are a cornerstone in medicinal chemistry, serving as versatile building blocks for a wide array of pharmaceutical compounds.[1][2] Their utility spans the synthesis of barbiturates, vitamins, and non-steroidal anti-inflammatory agents.[3][4] The core structure of 2-(3-Methoxyphenyl)propanedioic acid, combining a malonic acid backbone with a 3-methoxyphenyl substituent, presents an intriguing candidate for drug discovery. The 3-methoxyphenyl group is a common feature in many natural products and approved drugs, where it is known to enhance target binding and improve the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[5][6] This guide will explore the untapped potential of 2-(3-Methoxyphenyl)propanedioic acid, postulating its therapeutic applications based on a synthesis of existing knowledge and providing a practical framework for its experimental validation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug. For 2-(3-Methoxyphenyl)propanedioic acid, these properties can be inferred from its structure and comparison with related molecules.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C10H10O5N/A
Molecular Weight 210.19 g/mol N/A
Appearance White crystalline powder (predicted)[2]
Solubility Highly soluble in water and organic solvents (predicted)[1]
Acidity (pKa) Two pKa values expected due to the dicarboxylic acid nature[3]
Proposed Synthetic Route: The Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids, making it an ideal approach for the synthesis of 2-(3-Methoxyphenyl)propanedioic acid.[7][8] This reaction involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.[9]

Experimental Protocol: Synthesis of 2-(3-Methoxyphenyl)propanedioic Acid via Malonic Ester Synthesis

Objective: To synthesize 2-(3-Methoxyphenyl)propanedioic acid from diethyl malonate and 3-methoxybenzyl bromide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 3-Methoxybenzyl bromide

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature of 0-5 °C. Stir for 1 hour to ensure complete formation of the enolate.[9]

  • Alkylation: To the enolate solution, add 3-methoxybenzyl bromide dropwise at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the organic layer to obtain the crude diethyl 2-(3-methoxybenzyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude ester, add a solution of sodium hydroxide in water and ethanol and reflux for 2-3 hours to hydrolyze the ester. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. The dicarboxylic acid will precipitate. Heat the acidic mixture to induce decarboxylation, which will be evident by the evolution of carbon dioxide. Upon completion, the desired product, 2-(3-Methoxyphenyl)propanedioic acid, will be formed.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the final product.

Synthesis_Workflow cluster_synthesis Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation 3-Methoxybenzyl Bromide 3-Methoxybenzyl Bromide Alkylation Alkylation 3-Methoxybenzyl Bromide->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Final Product 2-(3-Methoxyphenyl)propanedioic Acid Hydrolysis & Decarboxylation->Final Product Enolate Formation->Alkylation Alkylation->Hydrolysis & Decarboxylation

Caption: Workflow for the synthesis of 2-(3-Methoxyphenyl)propanedioic acid.

Potential Pharmaceutical Applications

Based on the biological activities of structurally related compounds, we hypothesize that 2-(3-Methoxyphenyl)propanedioic acid may possess anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Phenylpropanoids and their derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects.[10] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Given that malonic acid derivatives have been explored as NSAIDs, it is plausible that 2-(3-Methoxyphenyl)propanedioic acid could act as a COX inhibitor.[1]

Anti_Inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound 2-(3-Methoxyphenyl) propanedioic acid Test Compound->COX-1 / COX-2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of 2-(3-Methoxyphenyl)propanedioic acid on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Test compound (2-(3-Methoxyphenyl)propanedioic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the COX inhibitor screening assay kit.[11][12] This typically includes preparing the assay buffer, cofactor solution, and substrate solution.

  • Compound Dilution: Prepare a series of dilutions of the test compound and positive controls in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactor solution, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. For the 100% activity control, add the solvent vehicle.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Anticancer Activity

The 3-methoxyphenyl group is present in several compounds with demonstrated anticancer activity.[13] Phenylpropanoids have also been investigated for their potential as anticancer agents.[10] Therefore, it is reasonable to hypothesize that 2-(3-Methoxyphenyl)propanedioic acid may exhibit cytotoxic or anti-proliferative effects on cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (LDH Release Assay)

Objective: To assess the cytotoxic effect of 2-(3-Methoxyphenyl)propanedioic acid on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Following the manufacturer's protocol for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.[14]

  • Reaction and Measurement: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light. Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound and determine the IC50 value.

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that 2-(3-Methoxyphenyl)propanedioic acid is a promising candidate for further investigation as a potential pharmaceutical agent. The proposed synthetic route is based on a well-established and versatile chemical transformation, and the hypothesized anti-inflammatory and anticancer activities are grounded in the known biological roles of its constituent chemical moieties.

The immediate next steps should focus on the successful synthesis and purification of 2-(3-Methoxyphenyl)propanedioic acid, followed by the execution of the detailed in vitro assays outlined in this document. Positive results from these initial screens would warrant further investigation into its mechanism of action, including the identification of specific molecular targets. Subsequent studies could involve more advanced cell-based assays, such as cell cycle analysis and apoptosis assays, and eventually progress to in vivo studies in animal models.[15]

References

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflamm
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). Benchchem.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025).
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. (2021). Molecules, 26(6), 1704.
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. (2021). PubMed.
  • Malonic ester synthesis. (n.d.). In Wikipedia.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012).
  • Malonic acid. (n.d.). In Wikipedia.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(15), 5789.
  • MALONIC ACID. (n.d.). parchem.com.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). The AAPS Journal, 13(4), 568–579.
  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal.
  • The Crucial Role of Malonic Acid in Pharmaceutical Synthesis and Manufacturing. (n.d.). Chemceed.
  • 21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 421-430.
  • Malonic Acid: The ideal choice for a variety of industrial applications discover the impact of this chemical in transforming critical industries. (2024). Multichem.
  • 23.8 Malonic Ester Synthesis. (2020). Chemistry LibreTexts.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675.
  • Ballo, N., et al. (2022). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(7), 133-141.
  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. (2011). International Journal of Molecular Sciences, 12(12), 9481–9495.
  • Bioactivity: phenylpropanoids' best kept secret. (2020). Trends in Plant Science, 25(1), 13-15.
  • COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014).
  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364.
  • Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. (2024). Applied Microbiology and Biotechnology, 108(1).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(21), 6439.
  • The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. (2023). Cell Reports Medicine, 4(1), 100889.
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • Bioactivity: phenylpropanoids' best kept secret. (2020). OUCI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(10), 2297.
  • DOx. (n.d.). In Wikipedia.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(3-Methoxyphenyl)propanedioic Acid

Executive Summary This guide details the synthesis of 2-(3-methoxyphenyl)propanedioic acid (also known as 3-methoxyphenylmalonic acid). This compound is a critical dicarboxylic acid intermediate often used in the prepara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(3-methoxyphenyl)propanedioic acid (also known as 3-methoxyphenylmalonic acid). This compound is a critical dicarboxylic acid intermediate often used in the preparation of substituted phenylacetic acids and pharmaceutical scaffolds.

The synthesis of aryl-substituted malonic acids presents a specific challenge: these compounds are prone to spontaneous decarboxylation to form the corresponding aryl-acetic acid derivatives upon heating or in acidic environments. Therefore, this protocol prioritizes thermal control and pH management to isolate the dicarboxylic acid intact.

We present the Carbethoxylation Route (Claisen Condensation) as the primary industrial standard due to its cost-effectiveness and scalability compared to Palladium-catalyzed arylation.

Strategic Retrosynthesis & Route Selection

To synthesize the target


, we analyze two primary disconnection strategies.
Route A: Carbethoxylation of Phenylacetate (Selected)
  • Logic: This route utilizes the acidity of the

    
    -protons in ethyl (3-methoxyphenyl)acetate. By treating the ester with a base and diethyl carbonate, we install the second carboxylate group.
    
  • Advantages: Reagents are inexpensive (Diethyl carbonate, NaH/NaOEt); avoids heavy metals; scalable.

  • Mechanism: Claisen-type condensation followed by saponification.

Route B: Pd-Catalyzed -Arylation (Alternative)
  • Logic: Direct coupling of diethyl malonate with 3-bromoanisole using Pd(dba)2 and bulky phosphine ligands.

  • Drawbacks: High catalyst cost; difficult removal of residual palladium; strictly anhydrous conditions required.

Pathway Visualization

The following diagram outlines the selected chemical pathway and the critical stability checkpoint.

ReactionScheme Precursor Ethyl (3-methoxyphenyl)acetate (Starting Material) Intermediate Diethyl 2-(3-methoxyphenyl)malonate (Stable Diester) Precursor->Intermediate Reflux (Toluene) Reagent Diethyl Carbonate + NaH (Base) Reagent->Intermediate Hydrolysis Saponification (KOH / EtOH) Intermediate->Hydrolysis Target 2-(3-Methoxyphenyl)propanedioic Acid (Target Diacid) Hydrolysis->Target Controlled Acidification (pH 2, 0°C) Byproduct 3-Methoxyphenylacetic Acid (Decarboxylation Byproduct) Target->Byproduct Heat or Strong Acid

Figure 1: Synthetic pathway emphasizing the critical decarboxylation risk (red dashed line) during the workup of the target diacid.

Detailed Protocol: Carbethoxylation Route

Phase 1: Synthesis of Diethyl 2-(3-methoxyphenyl)malonate

Safety Warning: Sodium hydride (NaH) is pyrophoric and reacts violently with water. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials
ReagentEquivalentsRole
Ethyl (3-methoxyphenyl)acetate1.0 equivSubstrate
Diethyl Carbonate5.0 - 10.0 equivReagent & Solvent
Sodium Hydride (60% in oil)1.2 equivBase
Toluene (Anhydrous)SolventCo-solvent (Optional)
Glacial Acetic AcidAs neededQuenching
Experimental Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Preparation: Wash NaH (1.2 equiv) with dry hexane (3x) to remove mineral oil if high purity is required. Suspend the washed NaH in diethyl carbonate (5 equiv).

    • Note: Using diethyl carbonate as both reagent and solvent shifts the equilibrium toward the product.

  • Addition: Heat the suspension to 80°C . Add Ethyl (3-methoxyphenyl)acetate (1.0 equiv) dropwise over 30 minutes. Hydrogen gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (126°C) . As ethanol is formed, it must be removed to drive the reaction to completion. Use a Dean-Stark trap or distill off the ethanol/carbonate azeotrope if possible. Continue reflux for 4–6 hours.

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Carefully quench with Glacial Acetic Acid (approx. 1.2 equiv) diluted in toluene.

  • Workup: Pour the mixture into ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude diester is typically a viscous oil. Purify via vacuum distillation (high boiling point) or flash chromatography (Hexane/EtOAc 9:1) if high purity is needed for the next step.

Phase 2: Controlled Hydrolysis (The Critical Step)

Scientific Rationale: Aryl malonic acids decarboxylate readily. Standard acid hydrolysis (refluxing in HCl) will destroy the product. We utilize basic saponification followed by cold acidification .

Reagents
ReagentConcentrationRole
Diethyl 2-(3-methoxyphenyl)malonate1.0 equivIntermediate
Potassium Hydroxide (KOH)2.5 equivBase
EthanolSolventSolvent
WaterSolventCo-solvent
HCl (conc.)12 MAcidification
Experimental Procedure
  • Dissolution: Dissolve the diester (from Phase 1) in Ethanol (5 mL per gram of ester).

  • Saponification: Add a solution of KOH (2.5 equiv) in minimal water.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Caution: Do NOT reflux. If reaction is slow, warm gently to max 40°C. Monitor by TLC until the ester spot disappears.

  • Concentration: Evaporate the ethanol under reduced pressure (Rotavap) at a bath temperature < 40°C . You will obtain a solid/oily residue of the dipotassium salt.

  • Acidification (CRITICAL):

    • Dissolve the residue in minimal ice-cold water (0–5°C).

    • Place the beaker in an ice/salt bath.

    • Add 6M HCl dropwise with vigorous stirring.

    • Stop adding acid when pH reaches 2.0. Do not go to pH < 1.

    • Observation: The diacid should precipitate as a white/off-white solid.

  • Isolation:

    • If solid precipitates: Filter immediately while cold.

    • If oil forms: Extract immediately with cold Diethyl Ether (3x). Dry ether layer over

      
       and evaporate without heating  (use vacuum without water bath heat).
      

Quality Control & Analytical Validation

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 145–150°C (with decomposition/gas evolution).

    • Note: A sharp melting point is difficult to obtain due to decarboxylation (

      
       release) near the melting temperature.
      
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 ppm (broad s, 2H, -COOH )
      
    • 
       7.2–6.8 ppm (m, 4H, Aromatic protons)
      
    • 
       4.5 ppm (s, 1H, Ar-CH -(COOH)2)
      
    • 
       3.75 ppm (s, 3H, -OCH 3)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete enolization or moisture.Ensure NaH is fresh; use anhydrous solvents; distill off ethanol during reaction.
Product is an Oil (Phase 2) Decarboxylation occurred.Check NMR for singlet at ~3.6 ppm (indicates mono-acid

). Keep workup strictly < 5°C.
Product Decarboxylates on Storage Acid traces remaining.Recrystallize from Benzene/Ether or dry thoroughly. Store at -20°C.

Process Workflow Diagram

The following Graphviz diagram illustrates the operational workflow, highlighting the temperature constraints required to preserve the malonic acid moiety.

Workflow cluster_phase1 Phase 1: Diester Synthesis cluster_phase2 Phase 2: Hydrolysis & Isolation Setup Anhydrous Setup NaH + Diethyl Carbonate Add Add Phenylacetate (Dropwise @ 80°C) Setup->Add Reflux Reflux 4-6h (Remove Ethanol) Add->Reflux Workup1 Quench & Extract (Toluene/Acetic Acid) Reflux->Workup1 Sapon Saponification KOH/EtOH @ RT Workup1->Sapon Purified Diester Evap Remove EtOH (Bath < 40°C) Sapon->Evap Acidify Acidify to pH 2 (Temp < 5°C) Evap->Acidify Extract Extract w/ Ether (Cold) Acidify->Extract Final Evaporate Solvent (No Heat) Extract->Final

Figure 2: Operational workflow. Note the transition from high heat (Phase 1) to strict cold chain (Phase 2) to prevent product degradation.

References

  • Organic Chemistry Portal. "Decarboxylation." Organic Chemistry Portal. Accessed October 2023. [Link]

    • Context: General mechanisms and conditions for the decarboxylation of malonic acid deriv
  • Wallingford, V. H., Homeyer, A. H., & Jones, D. M. "Alkyl Carbonates in Synthetic Chemistry. VI. Condensation with alpha-Methylene Esters." Journal of the American Chemical Society, 63(8), 2056–2059.
  • PubChem. "Diethyl malonate - Compound Summary." National Library of Medicine. [Link]

    • Context: Physical properties and general reactivity of malon
  • Cabrera-Rivera, F., et al. "Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives." Green and Sustainable Chemistry, 7, 270-280.[1] [Link]

    • Context: Validates the thermal instability of substituted malonic acids and the ease of decarboxylation (used here as a cautionary reference).
  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822. Context: Classic review on the behavior of malonates, supporting the need for controlled hydrolysis conditions.

Sources

Application

Application Note &amp; Protocol: Controlled Monodecarboxylation of 2-(3-Methoxyphenyl)propanedioic Acid

Abstract This document provides a comprehensive technical guide for the controlled thermal monodecarboxylation of 2-(3-Methoxyphenyl)propanedioic acid to synthesize 3-methoxyphenylacetic acid. This transformation is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the controlled thermal monodecarboxylation of 2-(3-Methoxyphenyl)propanedioic acid to synthesize 3-methoxyphenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide details the underlying reaction mechanism, provides a robust and optimized experimental protocol, outlines methods for real-time reaction monitoring and final product characterization, and includes a troubleshooting section. The protocols are designed to be self-validating through integrated analytical checkpoints, ensuring high yield and purity of the target mono-acid while minimizing the formation of the double-decarboxylation byproduct, 3-methylanisole.

Theoretical Background & Mechanism

The decarboxylation of malonic acid and its derivatives is a classic and highly effective method for the synthesis of carboxylic acids.[1][2] The reaction proceeds through the loss of a single molecule of carbon dioxide from a geminal dicarboxylic acid. The key to this transformation lies in the β-dicarboxylic acid structure, which allows for the formation of a stable, cyclic six-membered transition state upon heating.[2][3][4]

Mechanism of Decarboxylation: The accepted mechanism involves a concerted process:

  • Cyclic Transition State: The substrate, 2-(3-Methoxyphenyl)propanedioic acid, adopts a conformation where the hydroxyl proton of one carboxyl group can hydrogen-bond with the carbonyl oxygen of the adjacent carboxyl group. Heating provides the energy to form a six-membered cyclic transition state.[1][2]

  • C-C Bond Cleavage: An internal electronic redistribution occurs within this cyclic intermediate. This leads to the cleavage of the Cα-carboxyl bond, releasing a stable molecule of carbon dioxide (CO₂).

  • Enol Intermediate Formation: The C-C bond cleavage results in the formation of an enol intermediate.

  • Tautomerization: The enol rapidly tautomerizes to the more stable keto form, which in this case is the final product, 3-methoxyphenylacetic acid.[1]

This process is specifically a monodecarboxylation. The resulting product, 3-methoxyphenylacetic acid, is a simple monocarboxylic acid and lacks the β-dicarbonyl moiety required for this low-energy pathway. Therefore, further decarboxylation to 3-methylanisole requires significantly harsher conditions and does not readily occur under the controlled conditions outlined in this protocol.

Fig. 1: Mechanism of Malonic Acid Decarboxylation

Experimental Design & Optimization

The controlled nature of this reaction hinges on precise management of key experimental parameters. The primary goal is to provide sufficient thermal energy to overcome the activation energy for the first decarboxylation without initiating the second.

Causality of Parameter Selection:

  • Temperature: This is the most critical parameter. The temperature must be high enough for a reasonable reaction rate but below the decomposition point of the product or the temperature required for the second decarboxylation. The melting point of the starting material (approx. 135°C) is a good starting point for neat (solvent-free) reactions.

  • Solvent: While the reaction can be run neat, a high-boiling, inert solvent can provide more uniform heating and better temperature control. Solvents like xylene, quinoline, or diphenyl ether are often used.[5] For this protocol, we prioritize a solvent-free approach to simplify workup and align with green chemistry principles.[6]

  • Reaction Time: The reaction must be monitored to determine the point of completion. Insufficient time leads to incomplete conversion, while excessive heating increases the risk of side-product formation.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent potential oxidative side reactions at elevated temperatures.

Table 1: Summary of Key Experimental Parameters

Parameter Recommended Value Rationale
Temperature 140-150 °C Provides sufficient energy for monodecarboxylation with minimal side products.
Pressure Atmospheric Reaction proceeds efficiently at atmospheric pressure.
Atmosphere Inert (N₂ or Ar) Prevents oxidation of the aromatic ring and product at high temperature.
Solvent None (Neat) Simplifies purification, reduces waste, and is highly efficient.[6]

| Monitoring | TLC, HPLC, ¹H NMR | Allows for determination of reaction completion and purity assessment.[7] |

Detailed Experimental Protocol

This protocol describes the controlled thermal decarboxylation on a 5-gram scale. All operations should be performed in a well-ventilated fume hood.

Equipment:

  • 50 mL three-neck round-bottom flask

  • Magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Condenser (short path or Liebig)

  • Inert gas inlet (N₂ or Ar)

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

Reagents:

  • 2-(3-Methoxyphenyl)propanedioic acid (5.0 g)

  • Toluene (for extraction, ~100 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃, ~100 mL)

  • 3 M Hydrochloric acid (HCl, ~50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Experimental_Workflow Fig. 2: Experimental Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble Apparatus (Flask, Stirrer, Condenser, N₂) charge 2. Charge Reactant (5.0 g of Diacid) setup->charge heat 3. Heat to 140-150 °C (Observe CO₂ evolution) charge->heat monitor 4. Monitor Reaction (TLC or HPLC until SM is consumed) heat->monitor cool 5. Cool to Room Temp. monitor->cool dissolve 6. Dissolve Residue (Toluene) cool->dissolve extract 7. Aqueous Extraction (Sat. NaHCO₃ solution) dissolve->extract acidify 8. Acidify Aqueous Layer (3M HCl to pH 1-2) extract->acidify extract_prod 9. Re-extract Product (Toluene) acidify->extract_prod dry 10. Dry Organic Layer (Anhydrous MgSO₄) extract_prod->dry concentrate 11. Concentrate in Vacuo (Rotary Evaporator) dry->concentrate characterize 12. Characterize Product (¹H NMR, ¹³C NMR, MS, IR) concentrate->characterize

Fig. 2: Experimental Workflow

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a condenser in the central neck, a thermocouple adapter in one side neck, and a gas inlet in the other. Ensure the system is under a gentle flow of nitrogen.

  • Charging the Reactant: Add 5.0 g of 2-(3-Methoxyphenyl)propanedioic acid to the flask.

  • Heating: Begin stirring and slowly heat the flask using the heating mantle. The solid will melt around its melting point. Continue to increase the temperature to the target range of 140-150 °C.

    • Causality Note: As the temperature rises above the melting point, you will observe gas evolution (CO₂). This is the primary visual indicator that the decarboxylation is proceeding. The rate of gas evolution will slow as the reaction approaches completion.

  • Monitoring: Allow the reaction to proceed for 60-90 minutes. To confirm completion, carefully take a small aliquot, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate against a standard of the starting material. The reaction is complete when the starting material spot is no longer visible. For more precise monitoring, HPLC can be used.[8][9]

  • Cooling: Once the reaction is complete, turn off the heating and allow the flask to cool to room temperature. The crude product will likely solidify.

  • Dissolution: Add 50 mL of toluene to the flask to dissolve the crude product.

  • Aqueous Extraction: Transfer the toluene solution to a 250 mL separatory funnel. Extract the acidic product from the organic layer by adding 50 mL of saturated sodium bicarbonate solution. Shake vigorously, venting frequently. The product will move to the aqueous layer as its sodium salt. Separate the layers and repeat the aqueous extraction with another 50 mL of NaHCO₃ solution.

    • Self-Validation Step: This step purifies the desired carboxylic acid from any non-acidic impurities, such as the potential double-decarboxylation product (3-methylanisole).

  • Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly add 3 M HCl while stirring until the pH of the solution is ~1-2 (test with pH paper). The product, 3-methoxyphenylacetic acid, will precipitate out as a white or off-white solid.

  • Product Extraction: Return the acidified aqueous suspension to the separatory funnel and extract the product back into an organic solvent using 50 mL of toluene. Separate the layers and extract the aqueous layer once more with 25 mL of toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the final product.

  • Characterization: Obtain the final mass and calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Analytical Monitoring & Characterization

Robust analytical methods are essential for ensuring the success of the reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative monitoring.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA) is typically effective. The disappearance of the starting material peak and the appearance of the product peak can be tracked over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for final product confirmation.[10]

    • 2-(3-Methoxyphenyl)propanedioic acid (Starting Material): Expect a singlet for the methoxy group (~3.8 ppm), a singlet for the methine proton (-CH(COOH)₂), and characteristic aromatic signals. The two carboxylic acid protons will appear as a broad singlet far downfield.

    • 3-Methoxyphenylacetic acid (Product): The key change is the disappearance of the methine proton singlet and the appearance of a new singlet for the methylene protons (-CH₂COOH) around 3.6 ppm. The integration of the methylene protons should be 2H relative to the 3H of the methoxy group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Electrospray ionization (ESI) in negative mode will show the [M-H]⁻ ion.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Temperature too low or reaction time too short.Increase temperature to the upper end of the range (150°C) or extend the reaction time. Confirm with TLC/HPLC before stopping.
Low Yield Incomplete extraction during workup; product loss during transfers.Ensure pH is strongly acidic (1-2) during precipitation. Perform extractions thoroughly.
Presence of Side Products Temperature too high, leading to further decarboxylation or decomposition.Reduce the reaction temperature. Ensure the thermocouple is accurately measuring the internal reaction temperature.

References

  • JoVE. (n.d.). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from JoVE. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Decarboxylation. Retrieved from Khan Academy. [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]

  • Cabrera-Rivera, F., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Scientific Research Publishing. [Link]

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Analytical Chemistry, 85(19), 8928-32. [Link]

  • Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]

  • Clark, L. W. (1968). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A, 68(5), 239-246. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]

  • ResearchGate. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • Springer. (2021). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. Applied Nanoscience, 11, 2843-2854. [Link]

Sources

Method

Using 3-Methoxyphenylmalonic acid as a pharmaceutical intermediate

Application Note: 3-Methoxyphenylmalonic Acid as a Divergent Pharmaceutical Intermediate Abstract This technical guide details the utility of 3-Methoxyphenylmalonic acid (3-MPMA) (CAS: 71505-87-8) as a bifunctional build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxyphenylmalonic Acid as a Divergent Pharmaceutical Intermediate

Abstract

This technical guide details the utility of 3-Methoxyphenylmalonic acid (3-MPMA) (CAS: 71505-87-8) as a bifunctional building block in pharmaceutical synthesis. Unlike simple benzoic acid derivatives, 3-MPMA possesses a reactive methylene core flanked by two carboxyl groups and an electron-rich aromatic ring. This structure enables three distinct synthetic pathways: (1) Controlled Decarboxylation to access aryl acetic acid precursors (vital for CNS and NSAID scaffolds), (2) Knoevenagel Condensation for cinnamic acid derivatives, and (3) Cyclocondensation to form heterocyclic barbiturate analogs. This guide provides optimized protocols for these transformations, emphasizing impurity control and process scalability.

Introduction: The Strategic Value of 3-MPMA

In medicinal chemistry, the meta-methoxy substitution pattern is a privileged motif, often used to modulate lipophilicity and metabolic stability compared to para-substituted analogs. 3-MPMA serves as a critical "branch point" intermediate.

  • Chemical Profile:

    • Acidity: The malonic protons are highly acidic (pKa ~13), allowing facile deprotonation by mild bases.

    • Electronic Effect: The 3-methoxy group is electron-donating by resonance but inductive withdrawing at the meta position, activating the ring for electrophilic aromatic substitution while maintaining stability during carboxylate manipulations.

    • Thermodynamic Instability: Like all malonic acids, 3-MPMA is prone to thermal decarboxylation above 100°C, a property that must be suppressed during storage but exploited during synthesis.

Core Application I: Synthesis of 3-Methoxyphenylacetic Acid (Decarboxylation)

The conversion of 3-MPMA to 3-methoxyphenylacetic acid is its most industrially relevant application. The product is a direct precursor for various non-steroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics (structural homologs of Tramadol/Tapentadol precursors).

Mechanism & Causality

Thermal decarboxylation proceeds via a cyclic six-membered transition state. The challenge is preventing "double decarboxylation" (rare) or oligomerization. We utilize a catalytic copper(I) system to lower the activation energy, allowing the reaction to proceed at lower temperatures (80-90°C) to preserve the methoxy ether linkage.

Protocol: Catalytic Decarboxylation

Reagents:

  • 3-Methoxyphenylmalonic acid (1.0 equiv)

  • Copper(I) Oxide (Cu₂O) (0.05 equiv)

  • Acetonitrile (Solvent, 10 volumes)

  • Sulfuric acid (0.1 equiv, catalytic promoter)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a gas bubbler (to monitor CO₂ evolution).

  • Dissolution: Charge 3-MPMA and Acetonitrile. Stir until fully dissolved at 25°C.

  • Catalyst Addition: Add Cu₂O and catalytic H₂SO₄. The solution may turn slightly green/blue.

  • Reaction: Heat the mixture to 80°C .

    • Self-Validating Step: Observe the gas bubbler. Steady CO₂ evolution confirms the reaction is progressing.

  • Endpoint: The reaction is complete when CO₂ evolution ceases (typically 2–4 hours). Confirm by TLC (Mobile phase: 5% MeOH in DCM; Product Rf > Starting Material Rf).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove copper salts. Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Yield Expectation: 85–92%

Core Application II: Knoevenagel Condensation for Cinnamic Scaffolds

3-MPMA reacts with aldehydes to form 3-methoxycinnamic acid derivatives. These


-unsaturated acids are Michael acceptors, widely used in designing covalent inhibitors or as intermediates for propionic acid derivatives.
Protocol: Doebner Modification

Reagents:

  • 3-Methoxyphenylmalonic acid (1.0 equiv)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Methodology:

  • Mixing: Dissolve 3-MPMA in Pyridine (5 volumes). Add the Aryl Aldehyde and Piperidine.

  • Reflux: Heat to 100°C for 3 hours.

    • Note: The decarboxylation occurs in situ after the initial condensation, driving the equilibrium forward.

  • Quench: Pour the hot reaction mixture into ice-cold HCl (2M). This neutralizes the pyridine and precipitates the free acid product.

  • Isolation: Filter the precipitate. Wash with cold water to remove pyridinium salts.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent utility of 3-MPMA, highlighting the decision nodes for researchers.

G Start 3-Methoxyphenylmalonic Acid (3-MPMA) Process1 Thermal Decarboxylation (Cu2O, 80°C) Start->Process1 -CO2 Process2 Knoevenagel Condensation (Aldehyde, Piperidine) Start->Process2 + R-CHO Process3 Cyclocondensation (Urea, NaOEt) Start->Process3 + Urea Product1 3-Methoxyphenylacetic Acid (NSAID/CNS Precursor) Process1->Product1 Intermediate2 Dicarboxylic Intermediate Process2->Intermediate2 Product2 3-Methoxycinnamic Acid (Michael Acceptor) Intermediate2->Product2 -CO2 (In situ) Product3 5-(3-Methoxyphenyl) Barbituric Acid Process3->Product3

Figure 1: Divergent synthetic pathways for 3-Methoxyphenylmalonic acid. The molecule serves as a precursor for acetic acids, cinnamic acids, and heterocycles.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate, the following analytical parameters should be verified prior to use in GMP workflows.

ParameterSpecificationMethodNotes
Appearance White to off-white powderVisualYellowing indicates oxidation.
Purity > 98.0%HPLC (C18)Impurity A: 3-Methoxyphenylacetic acid (decarboxylation product).
Water Content < 0.5%Karl FischerMoisture catalyzes premature decarboxylation.
1H NMR Methine singlet (~4.5 ppm)DMSO-d6The CH proton of the malonate is diagnostic.

HPLC Method (Reverse Phase):

  • Column: C18, 4.6 x 150mm, 5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Handling & Stability (Safety)

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Room temperature storage is acceptable for short durations (< 1 month), but long-term exposure to heat (> 30°C) will slowly generate CO₂ pressure in sealed containers.

  • Safety Profile:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 867 (Malonic Acid). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation: Doebner Modification. Retrieved from [Link]

  • Google Patents. (2017). CN106554266B - Preparation method of methoxyphenylacetic acid.
  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[5] PMC. Retrieved from [Link]

Sources

Application

Preparation of 3-methoxyphenylacetic acid via malonic acid pathway

Executive Summary This application note details the synthesis of 3-methoxyphenylacetic acid (CAS: 1798-09-0), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-methoxyphenylacetic acid (CAS: 1798-09-0), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

While the "Malonic Acid Pathway" is classically associated with the Knoevenagel condensation to yield cinnamic acids (C6-C3 framework), this guide focuses on the Palladium-Catalyzed


-Arylation of Malonate Esters . This modern adaptation allows for the direct installation of the acetic acid moiety onto the aromatic ring (C6-C2 framework), circumventing the carbon-chain elongation issues inherent in standard benzyl halide alkylations.

Strategic Pathway Analysis

The "Malonic" Dilemma

Researchers often confuse two distinct synthetic outcomes when using malonic acid derivatives:

  • Classical Knoevenagel (Aldehyde + Malonic Acid): Yields 3-Methoxycinnamic acid (Propenoic acid derivative). This is not the target.

  • Classical Malonic Ester Synthesis (Benzyl Halide + Malonate): Yields 3-(3-Methoxyphenyl)propanoic acid (Hydrocinnamic acid). This adds two carbons to the benzyl position, resulting in a C3 side chain.

  • 
    -Arylation (Aryl Halide + Malonate):  Yields 3-Methoxyphenylacetic acid . This is the correct "Malonic" route for the target.
    
Reaction Scheme

The protocol proceeds in two stages:

  • Coupling: Pd-catalyzed cross-coupling of 3-bromoanisole with diethyl malonate.

  • Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal decarboxylation.[1]

ReactionPathway Start 3-Bromoanisole (Ar-Br) Inter Diethyl 2-(3-methoxyphenyl)malonate (Diester Intermediate) Start->Inter Step 1: C-C Coupling Reagent Diethyl Malonate (Nucleophile) Reagent->Inter Catalyst Pd(dba)3 / Ligand Base (Cs2CO3) Catalyst->Inter Product 3-Methoxyphenylacetic Acid (Target) Inter->Product Step 2: Hydrolysis/Decarboxylation Step2 1. NaOH/H2O 2. HCl (pH 1) 3. Heat (-CO2)

Figure 1: Synthetic workflow for the Pd-catalyzed arylation of malonates to access phenylacetic acids.

Detailed Experimental Protocol

Stage 1: Pd-Catalyzed -Arylation

Objective: Synthesis of diethyl 2-(3-methoxyphenyl)malonate. Mechanism: The reaction utilizes a bulky phosphine ligand to facilitate the reductive elimination of the sterically hindered enolate from the palladium center [1].

Materials:

  • 3-Bromoanisole (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Crucial for base-sensitive substrates.
    
  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: XPhos or

    
     (2.0 mol%)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Under a counter-flow of argon, add

    
     (dried), 
    
    
    
    , and the phosphine ligand.
  • Solvent Addition: Add anhydrous toluene (0.5 M concentration relative to aryl halide).

  • Reagent Addition: Add 3-bromoanisole and diethyl malonate via syringe.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The starting bromide should be consumed.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification (Optional for next step): Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) yields the pure diester as a pale yellow oil.

Stage 2: Hydrolysis and Decarboxylation

Objective: Conversion of the diester to the mono-acid.

Procedure:

  • Saponification: Dissolve the crude diester in Ethanol (5 volumes). Add an aqueous solution of NaOH (3.0 equiv, 4M).

  • Reflux: Heat to reflux for 3 hours. The solution will become homogeneous.

  • Acidification: Cool to 0°C. Carefully acidify with 6M HCl to pH 1. Caution: Vigorous evolution of

    
     may occur if decarboxylation begins early.
    
  • Decarboxylation:

    • Extract the dicarboxylic acid intermediate with ethyl acetate.

    • Concentrate the organic layer to obtain a solid/oil residue.

    • Thermal Step: Heat the residue neat (without solvent) to 140–160°C under vacuum (20 mbar) for 1 hour. This drives the thermal decarboxylation (

      
      ).
      
  • Final Purification: Recrystallize the resulting solid from water/ethanol or purify via acid-base extraction.

Critical Process Parameters & Data

Stoichiometry and Yields
ComponentEquiv.RoleCritical Note
3-Bromoanisole 1.0Limiting ReagentPurity >98% recommended.
Diethyl Malonate 1.2NucleophileExcess prevents bis-arylation.

1.5BaseMust be anhydrous;

is a viable alternative.
Pd Catalyst 0.01CatalystAir sensitive; handle in glovebox or Schlenk line.
Expected Yield 85-92%(Overall)High efficiency route compared to nitrile hydrolysis.
Mechanistic Insight (The Catalytic Cycle)

The success of this reaction relies on the equilibrium between the neutral malonate and the palladium-enolate species.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Transmetallation/ Enolate Binding OxAdd->LigEx + Malonate Enolate RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the


-arylation of malonates.

Troubleshooting & Validation

  • Issue: Low Conversion in Step 1.

    • Cause: Catalyst poisoning (Oxygen) or wet base.

    • Solution: Degas solvents thoroughly (freeze-pump-thaw x3) and dry

      
       at 120°C overnight.
      
  • Issue: Bis-arylation byproduct.

    • Cause: Ratio of Malonate to Aryl Halide is too low.

    • Solution: Increase Diethyl Malonate to 1.5 equiv.

  • Issue: Incomplete Decarboxylation.

    • Observation: Product melting point is too high (Dicarboxylic acid melts >160°C, Target melts ~67-70°C).

    • Solution: Ensure the thermal step reaches 140°C or reflux in xylene with a trace of p-TsOH.

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry. Link

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Functionalized Phenylacetic Acids via Pd-Catalyzed Arylation of Malonates. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. BenchChem Application Notes. Link

  • Organic Syntheses. (1922). Phenylacetic Acid (Standard Nitrile Hydrolysis Comparison). Organic Syntheses, Coll.[3][4] Vol. 1, p. 436. Link

Sources

Method

Application Notes and Protocols for the Catalytic Functionalization of 2-(3-Methoxyphenyl)propanedioic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide on the catalytic methodologies for the functionalization of 2-(3-methoxyphenyl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the catalytic methodologies for the functionalization of 2-(3-methoxyphenyl)propanedioic acid, with a primary focus on the synthesis of its enantiomerically enriched derivatives. Chiral 2-arylpropanoic acids are a critical class of compounds in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The precursor, 2-(3-methoxyphenyl)propanedioic acid, offers a versatile platform for accessing these valuable chiral molecules. This guide moves beyond a simple recitation of protocols to offer an in-depth analysis of the strategic considerations and mechanistic underpinnings of two primary catalytic routes: the asymmetric hydrogenation of a pro-chiral precursor and the enzymatic kinetic resolution of the corresponding racemic carboxylic acid. A prospective outlook on direct asymmetric decarboxylation is also discussed.

Introduction: The Strategic Importance of Chiral 2-(3-Methoxyphenyl)propanoic Acid

The functionalization of 2-(3-methoxyphenyl)propanedioic acid is of significant interest as it serves as a direct precursor to 2-(3-methoxyphenyl)propanoic acid, a chiral carboxylic acid. The enantiomers of such 2-arylpropanoic acids often exhibit distinct pharmacological and toxicological profiles. For instance, in many NSAIDs of this class, one enantiomer is responsible for the therapeutic effect, while the other may be less active or contribute to adverse effects[1]. Consequently, the development of efficient and highly selective catalytic methods to access single enantiomers is a paramount objective in medicinal chemistry and process development.

This guide details robust catalytic strategies to achieve high enantiopurity, focusing on methods that are both scalable and grounded in well-established chemical principles.

Method 1: Asymmetric Hydrogenation of a Pro-chiral Precursor

This approach involves the initial conversion of 2-(3-methoxyphenyl)propanedioic acid to a pro-chiral olefin, 2-(3-methoxyphenyl)propenoic acid, followed by a highly enantioselective hydrogenation reaction catalyzed by a chiral transition metal complex. This is a powerful strategy as it can theoretically yield up to 100% of the desired enantiomer.

Rationale and Workflow

The overall strategy involves a two-step process starting from the malonic acid derivative. The first step is a Knoevenagel-Doebner condensation to synthesize the pro-chiral acrylic acid. The second, and key, step is the asymmetric hydrogenation of the carbon-carbon double bond, which establishes the stereocenter.

G cluster_0 Workflow for Asymmetric Hydrogenation Start 2-(3-Methoxyphenyl)propanedioic Acid Step1 Knoevenagel-Doebner Condensation Start->Step1  Piperidine, Pyridine, Heat Intermediate 2-(3-Methoxyphenyl)propenoic Acid (Pro-chiral Precursor) Step1->Intermediate Step2 Asymmetric Hydrogenation (Chiral Rh or Ru Catalyst) Intermediate->Step2  H₂, Chiral Ligand Product Enantiopure (R)- or (S)-2-(3-Methoxyphenyl)propanoic Acid Step2->Product

Caption: Workflow for the synthesis of enantiopure 2-(3-methoxyphenyl)propanoic acid via asymmetric hydrogenation.

Protocol for Precursor Synthesis: 2-(3-Methoxyphenyl)propenoic Acid

Principle: The Knoevenagel-Doebner condensation involves the reaction of an aldehyde (3-methoxybenzaldehyde, derived from the starting material's phenyl group) with malonic acid in the presence of a basic catalyst, typically a mixture of piperidine and pyridine, leading to the formation of an α,β-unsaturated carboxylic acid with concomitant decarboxylation.

Materials:

  • 2-(3-Methoxyphenyl)propanedioic acid (or 3-methoxybenzaldehyde and malonic acid)

  • Pyridine

  • Piperidine

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) and 2-(3-methoxyphenyl)propanedioic acid (1.1 eq) in pyridine (3 volumes), add piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(3-methoxyphenyl)propenoic acid.

Protocol for Asymmetric Hydrogenation

Principle: Chiral rhodium and ruthenium phosphine complexes are highly effective catalysts for the asymmetric hydrogenation of substituted acrylic acids. The choice of metal and chiral ligand is critical for achieving high enantioselectivity. Rhodium catalysts, such as those with DuPhos or JosiPhos ligands, and Ruthenium catalysts with BINAP ligands are commonly employed[1][2]. The substrate's carboxylic acid group often coordinates to the metal center, aiding in stereochemical control.

Materials:

  • 2-(3-Methoxyphenyl)propenoic acid

  • [Rh(COD)₂]BF₄ or [Ru(p-cymene)Cl₂]₂ as catalyst precursor

  • Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, (S)-BINAP)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the rhodium or ruthenium precursor (0.5-1 mol%) and the chiral ligand (1.1 eq relative to the metal).

  • Add degassed methanol to dissolve the catalyst precursor and ligand, and stir for 30 minutes to allow for complex formation.

  • Add the 2-(3-methoxyphenyl)propenoic acid substrate.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen (typically 5-20 atm) and stir vigorously at the desired temperature (e.g., room temperature to 50 °C) for 12-24 hours.

  • Monitor the reaction for hydrogen uptake. Upon completion, carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.

Data Presentation:

Catalyst SystemSubstrate TypePressure (atm)Temp (°C)ee (%)Reference
[Rh-(R,R)-Me-DuPhos]α-Aryl acrylic acids1-1025>95[1]
[Ru-(S)-BINAP]α-Aryl acrylic acids4-10025-80>96[1]
Rhodium-PhosphinediamineAcrylic acid derivatives125>99[3]

Method 2: Enzymatic Kinetic Resolution of Racemic 2-(3-Methoxyphenyl)propanoic Acid

Kinetic resolution is a widely used method for separating enantiomers. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. While the maximum theoretical yield for the desired enantiomer is 50%, this method is often practical and highly selective.

Rationale and Workflow

The process begins with the synthesis of racemic 2-(3-methoxyphenyl)propanoic acid, which can be readily achieved by the thermal decarboxylation of 2-(3-methoxyphenyl)propanedioic acid. The racemic acid is then subjected to enantioselective esterification catalyzed by a lipase. One enantiomer is preferentially converted to an ester, allowing for the separation of the unreacted enantiomeric acid.

G cluster_1 Workflow for Enzymatic Kinetic Resolution Start 2-(3-Methoxyphenyl)propanedioic Acid Step1 Thermal Decarboxylation Start->Step1  Heat Intermediate Racemic 2-(3-Methoxyphenyl)propanoic Acid Step1->Intermediate Step2 Lipase-Catalyzed Enantioselective Esterification Intermediate->Step2  Lipase, Alcohol, Organic Solvent Separation Separation Step2->Separation Product1 Enantiopure Acid Separation->Product1 Product2 Enantiopure Ester Separation->Product2

Caption: Workflow for obtaining enantiopure 2-(3-methoxyphenyl)propanoic acid via enzymatic kinetic resolution.

Protocol for Racemic Acid Synthesis

Principle: Malonic acids substituted with an aryl group readily undergo decarboxylation upon heating to afford the corresponding propanoic acid.

Procedure:

  • Place 2-(3-methoxyphenyl)propanedioic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the solid in an oil bath to a temperature just above its melting point (typically 140-160 °C).

  • Maintain the temperature until CO₂ evolution ceases (usually 1-2 hours).

  • Cool the flask to room temperature. The resulting crude racemic 2-(3-methoxyphenyl)propanoic acid can be purified by recrystallization.

Protocol for Enzymatic Kinetic Resolution

Principle: Lipases, particularly from Candida species, are known to catalyze the enantioselective esterification of 2-arylpropanoic acids[4]. In a non-aqueous solvent, the lipase will preferentially esterify one enantiomer of the racemic acid with an alcohol. The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining acid and the newly formed ester.

Materials:

  • Racemic 2-(3-methoxyphenyl)propanoic acid

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Candida rugosa

  • Anhydrous alcohol (e.g., 1-butanol, 1-octanol)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of racemic 2-(3-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous organic solvent, add the alcohol (1.0-1.5 eq).

  • Add the immobilized lipase (typically 10-50% by weight of the acid) and molecular sieves.

  • Stir the suspension at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the conversion by HPLC or GC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • The ester product and the unreacted acid can be separated by extraction with an aqueous base (e.g., NaHCO₃ solution). The acid will move to the aqueous phase as its salt, while the ester remains in the organic phase.

  • Acidify the aqueous phase to recover the enantiomerically enriched acid.

  • Determine the enantiomeric excess of the acid and the ester by chiral HPLC.

Data Presentation:

Lipase SourceReaction TypeEnantioselectivity (E-value)Reference
Candida antarctica Lipase BEsterificationHigh (>200)[5]
Pseudomonas cepacia LipaseHydrolysis of estersHigh (>200)[6]
Candida rugosa LipaseEsterification/HydrolysisModerate to High[7]

Prospective Method: Direct Asymmetric Decarboxylation

A more direct and atom-economical approach to chiral 2-(3-methoxyphenyl)propanoic acid would be the direct asymmetric decarboxylation of 2-(3-methoxyphenyl)propanedioic acid. This transformation involves the enantioselective protonation of the enolate intermediate formed upon decarboxylation.

Principle: The decarboxylation of a malonic acid derivative generates a planar enolate intermediate. In the presence of a chiral proton source or a chiral catalyst that facilitates stereoselective protonation, one of the two enantiomeric products can be formed preferentially[3][8]. Both enzymatic and organocatalytic approaches have been explored for similar substrates[2][9].

While specific, high-yielding protocols for 2-(3-methoxyphenyl)propanedioic acid are not yet widely established in the literature, this remains an active area of research. The development of a suitable chiral catalyst, potentially a cinchona alkaloid derivative or a chiral Brønsted acid, could make this a highly efficient synthetic route[10].

Conclusion

The catalytic functionalization of 2-(3-methoxyphenyl)propanedioic acid provides viable pathways to enantiomerically enriched 2-(3-methoxyphenyl)propanoic acid, a valuable building block in pharmaceutical synthesis. Asymmetric hydrogenation of the corresponding pro-chiral acrylic acid offers a high-yielding route to a single enantiomer. Enzymatic kinetic resolution provides a reliable method for separating the enantiomers of the racemic acid. While direct asymmetric decarboxylation represents a more elegant and atom-economical strategy, further research is needed to develop robust and general protocols for this transformation. The choice of method will depend on factors such as the desired scale of synthesis, cost of reagents and catalysts, and the required level of enantiopurity.

References

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (URL: [Link])

  • Enantioselective Decarboxylative Reaction of Malonic Acid Derivatives. (URL: [Link])

  • Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. (URL: [Link])

  • Enantioselective Protonation. (URL: [Link])

  • Resolution of 2-Methylalkanoic Acids. Enantioselective Esterification with Long Chain Alcohols Catalysed by Candida rugosa Lipase. (URL: [Link])

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (URL: [Link])

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (URL: [Link])

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (URL: [Link])

  • Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). (URL: [Link])

  • Asymmetric Brønsted acid catalysis with chiral carboxylic acids. (URL: [Link])

Sources

Application

Application Note: Scalable Synthesis of 2-(3-Methoxyphenyl)propanedioic Acid for Industrial Use

Abstract This document provides a comprehensive guide for the scalable synthesis of 2-(3-Methoxyphenyl)propanedioic acid, a key intermediate in the pharmaceutical industry. The protocol herein details a robust and effici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-(3-Methoxyphenyl)propanedioic acid, a key intermediate in the pharmaceutical industry. The protocol herein details a robust and efficient two-step process commencing with the arylation of diethyl malonate followed by a saponification to yield the target dicarboxylic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of experimental choices, and critical safety considerations to ensure successful and safe implementation at an industrial scale.

Introduction: Significance and Synthetic Strategy

2-(3-Methoxyphenyl)propanedioic acid and its derivatives are pivotal building blocks in the synthesis of a variety of biologically active molecules. Their structural motif is frequently incorporated into pharmaceutical agents, making a reliable and scalable synthetic route to this intermediate a critical aspect of drug development and manufacturing.

The synthetic strategy outlined in this note is predicated on a classical yet highly effective approach: the nucleophilic substitution of an aryl halide with the enolate of diethyl malonate, followed by hydrolysis of the resulting diester. This method was selected for its high efficiency, use of readily available starting materials, and amenability to large-scale production.

Reaction Pathway and Mechanism

The synthesis proceeds in two primary stages:

  • Formation of Diethyl (3-methoxyphenyl)malonate: This step involves the deprotonation of diethyl malonate using a strong base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic aromatic substitution reaction with 3-bromoanisole.

  • Hydrolysis to 2-(3-Methoxyphenyl)propanedioic Acid: The synthesized diethyl (3-methoxyphenyl)malonate is then subjected to basic hydrolysis (saponification) to convert the ester groups into carboxylates, followed by acidification to yield the final dicarboxylic acid product.

The overall reaction scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Arylation cluster_1 Step 2: Hydrolysis Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate Diethyl_Arylmalonate Diethyl (3-methoxyphenyl)malonate Enolate->Diethyl_Arylmalonate Nucleophilic Attack 3-Bromoanisole 3-Bromoanisole 3-Bromoanisole->Diethyl_Arylmalonate Intermediate_Salt Disodium Salt Diethyl_Arylmalonate->Intermediate_Salt Saponification NaOH Sodium Hydroxide (NaOH) NaOH->Intermediate_Salt HCl Hydrochloric Acid (HCl) Final_Product 2-(3-Methoxyphenyl)propanedioic Acid HCl->Final_Product Intermediate_Salt->Final_Product Acidification

Figure 1: Overall synthetic workflow for 2-(3-Methoxyphenyl)propanedioic acid.

Experimental Protocols
3.1. Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
Diethyl malonate105-53-3≥99%Sigma-AldrichA combustible liquid that can cause eye irritation.[1][2]
Sodium Ethoxide917-57-7≥95%Acros OrganicsHighly reactive and corrosive. Handle under inert atmosphere.
3-Bromoanisole2398-37-099%Alfa AesarIrritant.
Ethanol, Anhydrous64-17-5≥99.5%Fisher ScientificFlammable liquid.
Sodium Hydroxide1310-73-2≥98%VWRCorrosive solid.
Hydrochloric Acid7647-01-037% in H₂OJ.T. BakerCorrosive liquid.
Diethyl Ether60-29-7≥99%EMD MilliporeExtremely flammable.
Toluene108-88-3≥99.5%Sigma-AldrichFlammable and toxic.
3.2. Step-by-Step Protocol

Part A: Synthesis of Diethyl (3-methoxyphenyl)malonate

  • Reaction Setup: Equip a 22 L, 4-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe. Ensure the entire apparatus is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging: Charge the flask with 10 L of anhydrous ethanol. While stirring, carefully add 680.5 g (10.0 mol) of sodium ethoxide in portions. The dissolution is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • Malonate Addition: Once the sodium ethoxide has completely dissolved, add 1601.7 g (10.0 mol) of diethyl malonate dropwise over 1 hour. Maintain the temperature of the reaction mixture between 25-30°C.

  • Arylation: After the addition of diethyl malonate is complete, add 1870.0 g (10.0 mol) of 3-bromoanisole to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting slurry, add 10 L of water and extract with diethyl ether (3 x 5 L).

  • Purification: Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude diethyl (3-methoxyphenyl)malonate. Further purification can be achieved by vacuum distillation.

Part B: Synthesis of 2-(3-Methoxyphenyl)propanedioic Acid

  • Hydrolysis Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, dissolve the crude diethyl (3-methoxyphenyl)malonate in 20 L of ethanol.

  • Base Addition: Prepare a solution of 1200 g (30.0 mol) of sodium hydroxide in 15 L of deionized water. Add this aqueous NaOH solution to the ethanolic solution of the diester.

  • Saponification: Heat the reaction mixture to 80°C and maintain for 6 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is no longer detectable.

  • Acidification: Cool the reaction mixture to 0-5°C using a chiller. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution reaches 1-2. A white precipitate of 2-(3-Methoxyphenyl)propanedioic acid will form.

  • Isolation and Purification: Filter the precipitate and wash with cold deionized water (3 x 5 L) to remove inorganic salts. The crude product can be recrystallized from a water/ethanol mixture to achieve high purity. Dry the final product in a vacuum oven at 60°C to a constant weight.

Data and Expected Results
ParameterDiethyl (3-methoxyphenyl)malonate2-(3-Methoxyphenyl)propanedioic Acid
Appearance Colorless to pale yellow oilWhite crystalline solid
Molecular Weight 266.29 g/mol 210.18 g/mol
Yield 85-90%90-95% (from diester)
Purity (HPLC) >98%>99.5%
Melting Point N/A145-147°C
¹H NMR Consistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structure
Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[3][4] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[1][2][3][4]

  • Sodium Ethoxide: A strong base that is highly corrosive and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl Malonate: A combustible liquid. Keep away from open flames and hot surfaces.[3] It can cause eye irritation.[1]

  • 3-Bromoanisole: An irritant. Avoid contact with skin and eyes.

  • Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Flammable Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no ignition sources in the vicinity during their use.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]

Industrial Scalability and Process Optimization

The described protocol is designed for scalability. For industrial production, several factors should be considered for optimization:

  • Solvent Recovery: Implement a solvent recovery system to recycle ethanol and diethyl ether, reducing both cost and environmental impact.[5]

  • Process Automation: Utilize automated reactors and monitoring systems to ensure consistent reaction conditions and minimize human error.

  • Crystallization Control: Optimize the crystallization process to control particle size and morphology, which can impact filtration and drying efficiency.

  • Waste Management: Neutralize acidic and basic waste streams before disposal in accordance with local regulations.

Logical Workflow Diagram

logical_workflow start Start prep_reagents Reagent Preparation & Safety Check start->prep_reagents step1 Step 1: Arylation of Diethyl Malonate Reaction Setup Reagent Charging Arylation Reaction Work-up & Initial Purification prep_reagents->step1 qc1 Quality Control 1 | (GC-MS, ¹H NMR) step1->qc1 qc1->step1 Fail/Rework step2 Step 2: Hydrolysis to Dicarboxylic Acid Saponification Acidification & Precipitation Isolation & Recrystallization qc1->step2 Pass qc2 Quality Control 2 | (HPLC, Melting Point, ¹H & ¹³C NMR) step2->qc2 qc2->step2 Fail/Repurify final_product Final Product: 2-(3-Methoxyphenyl)propanedioic Acid qc2->final_product Pass end End final_product->end

Figure 2: Quality control and workflow logic for the synthesis.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-(3-Methoxyphenyl)propanedioic acid. By adhering to the outlined procedures and safety precautions, researchers and manufacturers can efficiently produce this valuable intermediate for pharmaceutical applications. The emphasis on causality behind experimental choices and built-in quality control checkpoints ensures a robust and reproducible process suitable for industrial-scale operations.

References
  • Beilstein Journal of Organic Chemistry. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. Retrieved from [Link]

  • Journal of Organometallic Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • Sunsolv. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT office.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(3-Methoxyphenyl)propanedioic acid

Technical Support Ticket: #YLD-MPMA-042 Subject: Yield Optimization for 2-(3-Methoxyphenyl)propanedioic acid Status: Open Priority: High (Drug Development/Scale-up) Executive Summary & Root Cause Analysis User Issue: Low...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #YLD-MPMA-042 Subject: Yield Optimization for 2-(3-Methoxyphenyl)propanedioic acid Status: Open Priority: High (Drug Development/Scale-up)

Executive Summary & Root Cause Analysis

User Issue: Low yield and purity during the synthesis of 2-(3-Methoxyphenyl)propanedioic acid (also known as 3-methoxyphenylmalonic acid). Diagnosis: The synthesis of aryl-substituted malonic acids faces two primary yield-killing bottlenecks:

  • Upstream (Coupling): Inefficient C-C bond formation using classical nucleophilic aromatic substitution (

    
    ) due to the unactivated nature of the 3-methoxybenzene ring.
    
  • Downstream (Isolation): Unintentional Decarboxylation. This is the most critical failure point. Aryl malonic acids are thermally unstable and prone to losing

    
     to form 2-(3-methoxyphenyl)acetic acid if heated during the acidification or drying steps.
    

Resolution Strategy: Transition to Palladium-catalyzed


-arylation for the coupling step (Hartwig-Buchwald conditions) and implement a "Cold Hydrolysis" protocol to preserve the dicarboxylic acid moiety.

Workflow Visualization

The following diagram illustrates the optimized pathway, highlighting the critical control points (CCPs) where yield is often lost.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation (Risk Zone) Start 3-Bromoanisole + Diethyl Malonate Inter Diester Intermediate (Stable) Start->Inter C-C Coupling (90-100°C) Cat Pd Catalyst (Pd2(dba)3 / Ligand) Cat->Inter Hydro Saponification (NaOH/EtOH) Inter->Hydro Hydrolysis Salt Disodium Salt (In Solution) Hydro->Salt Deprotection Acid Acidification (pH < 2, 0°C) Salt->Acid CRITICAL STEP Keep < 10°C Product Target Product: 2-(3-Methoxyphenyl) propanedioic acid Acid->Product Extraction (Cold) Impurity Impurity: 3-Methoxyphenyl acetic acid Acid->Impurity Heat > 50°C (Decarboxylation)

Caption: Optimized synthetic workflow. Note the "Risk Zone" in Phase 2 where thermal instability can lead to decarboxylation.

Phase 1: Upstream Optimization (The Coupling)

Classical methods (e.g., condensing 3-methoxybenzaldehyde with diethyl carbonate) are often low-yielding and require harsh conditions. The industry standard for high purity is Pd-catalyzed


-arylation .
Recommended Protocol
  • Substrates: 3-Bromoanisole (1.0 equiv), Diethyl malonate (1.2 equiv).

  • Catalyst System:

    
     (1-2 mol%) with a bulky phosphine ligand like 
    
    
    
    or Q-Phos .
  • Base:

    
     (strong base, requires dry THF) or 
    
    
    
    (milder, tolerates toluene).
  • Solvent: Toluene or Dioxane (anhydrous).

Why this works: The bulky electron-rich phosphine ligand facilitates the oxidative addition of the deactivated aryl bromide and accelerates the reductive elimination of the sterically hindered malonate product [1, 2].

Quantitative Comparison:

ParameterClassical Route (

)
Pd-Catalyzed Route
Reaction Temp >150°C (High Risk)70-90°C (Moderate)
Yield (Diester) 40-55%85-92%
Impurity Profile Complex tar/polymersClean (mostly unreacted SM)

Phase 2: The Critical Hydrolysis (The Yield Maker)

This is where 80% of users fail. The goal is to hydrolyze the esters without triggering the loss of


.
The "Cold Acidification" Protocol
  • Saponification: Dissolve the diester in Ethanol/Water (1:1). Add NaOH (3.0 equiv). Stir at room temperature or mild heat (max 40°C) until TLC shows consumption of ester. Do not reflux unnecessarily.

  • Concentration: Evaporate ethanol under reduced pressure at < 40°C . You now have the disodium salt in water.

  • Washing: Wash the aqueous layer with Diethyl Ether to remove unreacted organic starting materials.

  • Acidification (CRITICAL):

    • Cool the aqueous solution to 0°C (Ice bath).

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Stop when pH reaches ~2.0.

    • Technical Insight: The free malonic acid is formed here. If the solution is warm (>50°C), the kinetic barrier for decarboxylation is overcome, and you will observe bubbling (

      
       release). Bubbling is a sign of yield loss. 
      
  • Extraction: Extract immediately with Ethyl Acetate (cold). Dry over

    
    .
    
  • Isolation: Evaporate solvent under high vacuum at room temperature . Do not use a hot water bath (>40°C) on the rotovap.

Troubleshooting & FAQs

Q1: My final product is an oil, but it should be a solid. What happened? A: You likely synthesized 2-(3-methoxyphenyl)acetic acid (the decarboxylated impurity).

  • Check: Run an NMR.

    • Target (Di-acid): Look for a methine proton (CH) singlet around

      
       4.5 - 5.0 ppm.
      
    • Impurity (Mono-acid): Look for a methylene (

      
      ) singlet around 
      
      
      
      3.6 ppm.
  • Fix: Repeat the hydrolysis step, keeping the temperature strictly below 10°C during acidification and workup.

Q2: The Pd-coupling reaction turned black and stalled. A: This is "Palladium Black" precipitation, indicating ligand dissociation or oxidation.

  • Fix: Ensure your solvents are thoroughly degassed (sparge with Argon for 20 mins). Use a glovebox or Schlenk line. Switch to a more robust ligand like XPhos or P(t-Bu)3 which stabilizes the Pd center better than

    
    .
    

Q3: Can I recrystallize the final acid? A: Yes, but be cautious with heat.

  • Solvent: Benzene/Petroleum Ether or

    
    /Hexane.
    
  • Method: Dissolve in the minimal amount of solvent at room temperature (or slightly warm), filter, and add the anti-solvent. Store in the fridge. Do not boil the solvent with the acid present.

Q4: Why use 3-Bromoanisole instead of 3-Iodoanisole? A: While the iodide is more reactive, the bromide is generally cheaper and sufficiently reactive with modern ligands like


. If using older generation catalysts (

), the iodide would be required but is not recommended for cost/scalability reasons.

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[1][2] The Journal of Organic Chemistry, 67(2), 541–555.[1] [Link]

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[1][3] Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Optimizing reaction conditions for 3-methoxyphenylmalonate hydrolysis

Topic: Optimization & Troubleshooting Guide for Arylmalonate Hydrolysis Document ID: TSC-ORG-3MPM-001 Last Updated: 2025-05-12[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Challenge: Hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for Arylmalonate Hydrolysis Document ID: TSC-ORG-3MPM-001 Last Updated: 2025-05-12[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Hydrolyzing diethyl 2-(3-methoxyphenyl)malonate (or similar diesters) presents a thermodynamic and kinetic balancing act.[1] The 3-methoxy substituent is an electron-donating group (EDG), which slightly deactivates the ester carbonyls toward nucleophilic attack compared to unsubstituted phenylmalonates. Furthermore, the resulting malonic acid derivative is thermally unstable , prone to spontaneous decarboxylation to form 2-(3-methoxyphenyl)acetic acid.

The Goal: This guide provides protocols to achieve high-yield hydrolysis to the dicarboxylic acid (or mono-ester) while preventing unintentional decarboxylation.

Standard Operating Procedures (SOPs)

Protocol A: Full Hydrolysis (Target: Di-acid)

Use this protocol to isolate the dicarboxylic acid without decarboxylation.

ParameterConditionRationale
Reagent LiOH or NaOH (2.5 – 3.0 equiv)LiOH is often preferred for sterically hindered esters, but NaOH is sufficient here.[1] Excess base ensures the di-anion forms, preventing reversibility.
Solvent THF : Water (3:1) or MeOH : Water (3:1) THF dissolves the lipophilic aryl ester; water dissolves the base. A homogeneous phase is critical for kinetics.[1]
Temperature 0 °C to Room Temp (25 °C) CRITICAL: Do NOT reflux. Higher temperatures promote decarboxylation once any transient acid species forms during local pH fluctuations.[1]
Time 4 – 16 HoursMonitor via TLC/HPLC.[1] The first hydrolysis is fast; the second is slow due to charge repulsion (anion-anion).
Workup Acidify to pH 2 at 0 °C ; Extract immediately.Heat + Acid = Decarboxylation.[1][2][3] Keep the system cold during acidification.
Protocol B: Selective Mono-Hydrolysis (Target: Half-Ester)

Use this for desymmetrization or preparing chiral precursors.[1]

  • Stoichiometry: Strictly 0.95 – 1.0 equiv of KOH or LiOH.[1]

  • Solvent: Ethanol (anhydrous) is preferred to prevent transesterification issues if the ester is ethyl; otherwise, use THF.

  • Temperature: 0 °C constant.

  • Precipitation: The mono-potassium salt often precipitates from ethanol, protecting it from further hydrolysis.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I am losing product to decarboxylation."

Symptoms: NMR shows loss of the malonate proton signal; formation of 2-(3-methoxyphenyl)acetic acid (loss of CO₂). Root Cause: The free acid form of arylmalonates is unstable above 50–60 °C. Corrective Actions:

  • Check Workup Temp: Never rotovap the acidified aqueous layer at high heat.[1] Extract into organic solvent (EtOAc) first, then dry and evaporate at <30 °C.

  • Acidification: Do not use concentrated HCl. Use 1M HCl or Citric Acid to lower pH gently at 0 °C.[1]

  • Storage: Store the di-acid as a solid at -20 °C. It is stable as a di-salt (basic pH) but unstable as a di-acid.[1]

Issue 2: "The reaction stalls at the mono-ester."

Symptoms: HPLC shows ~50% starting material or mono-ester intermediate after 24h.[1] Root Cause: The 3-methoxy group donates electron density into the ring, slightly deactivating the carbonyls. Once the first ester hydrolyzes, the resulting carboxylate anion (


) repels the incoming hydroxide nucleophile (

). Corrective Actions:
  • Increase Base Concentration: Move from 2.5 equiv to 4.0 equiv.

  • Change Cation: Switch from NaOH to LiOH . Lithium coordinates to the carbonyl oxygen, increasing electrophilicity (Lewis acid catalysis) and tightening the transition state.

  • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), add TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle hydroxide into the organic phase.[1]

Issue 3: "I have a persistent emulsion during extraction."

Root Cause: Arylmalonic acids act as surfactants (lipophilic tail + hydrophilic head).[1] Corrective Actions:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]

  • Solvent Switch: Use DCM (Dichloromethane) instead of Ethyl Acetate for extraction; it is denser and often breaks emulsions better for this specific substrate.[1]

Visualizing the Reaction Pathways[11][12]

The following diagram illustrates the critical branching paths. Note the "Thermal Danger Zone" where the desired di-acid is lost to entropy (CO₂ release).

MalonateHydrolysis cluster_safe Safe Zone (Basic pH) cluster_danger Danger Zone (Acidic pH) Ester Diester Substrate (3-OMe-Phenyl) Mono Mono-Anion (Intermediate) Ester->Mono OH- (1 equiv) Fast DiAnion Di-Anion (Stable Salt) Mono->DiAnion OH- (>2 equiv) Slow (Charge Repulsion) Decarb Aryl Acetic Acid (Decarboxylated Impurity) Mono->Decarb Acidify + Heat DiAcid Di-Acid (Target Product) DiAnion->DiAcid Acidify (pH < 3) Cold (0°C) DiAcid->Decarb HEAT (>50°C) Spontaneous -CO2

Caption: Reaction pathway showing the stability of the Di-Anion salt versus the thermal instability of the Di-Acid. Acidification without cooling triggers the red "Danger Zone" pathway.

Advanced Optimization: Experimental Design

If the standard protocol yields inconsistent results, utilize this Design of Experiments (DoE) matrix to optimize for your specific scale.

FactorLow Level (-)High Level (+)Recommendation
Base Equivalents 2.1 equiv5.0 equivStart High (4.0). Excess base is cheap; unreacted ester is expensive to remove.[1]
Solvent Polarity EtOH/WaterTHF/WaterUse THF/Water .[1] Better solubility for the aryl diester prevents precipitation of starting material.
Reaction Conc. 0.1 M1.0 M0.5 M .[1] Too dilute = slow kinetics.[1] Too conc = exotherm risk upon acidification.[1]
Green Chemistry Alternative: Enzymatic Hydrolysis

For highly sensitive applications where no heat or strong acid/base can be tolerated:

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB).[1]

  • Buffer: Phosphate buffer (pH 7.2).

  • Advantage: Operates at neutral pH, completely avoiding the risk of decarboxylation during workup.

  • Reference: See Biocatalytic hydrolysis of arylmalonates [3].

Frequently Asked Questions (FAQs)

Q: Can I use KOH instead of NaOH? A: Yes. KOH is actually preferred in ethanolic solutions because it has higher solubility than NaOH in ethanol.[1] However, if using THF/Water, LiOH is superior due to the Lithium ion's Lewis acidity, which activates the carbonyl.

Q: My product is an oil, but it should be a solid. Why? A: You likely have a mixture of the Di-acid and the Decarboxylated product (acetic acid derivative), which depresses the melting point. Run a quantitative NMR (qNMR). If the integration of the


-proton (singlet vs. triplet/multiplet) indicates decarboxylation, you cannot reverse it. If it is just solvent trapping, dry under high vacuum at room temperature.[1]

Q: How do I remove the 3-methoxy group later? A: This guide covers hydrolysis. However, be aware that the 3-methoxy group is stable to standard hydrolysis conditions. If you intend to demethylate to the phenol, use


after the decarboxylation step, as 

requires Lewis acidic conditions that might complicate the malonate stability.

Q: Can I distill the product? A: Absolutely not. Distilling 3-methoxyphenylmalonic acid will immediately cause decarboxylation (evolution of


) around 130–150 °C. Purification must be done via crystallization or acid-base extraction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 20: Carboxylic Acid Derivatives). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for malonate hydrolysis).

  • Miyamoto, K., & Ohta, H. (1990).[1] "Enzymatic decarboxylation of arylmalonates." Journal of the American Chemical Society. (Context on enzymatic handling of these substrates).

  • BenchChem Technical Support. (2025). "Hydrolysis of Malonate Esters: Troubleshooting & Optimization." (General troubleshooting framework).

Sources

Troubleshooting

Minimizing side reactions during 2-(3-Methoxyphenyl)propanedioic acid decarboxylation

Welcome to the Process Chemistry Support Hub. Ticket ID: #D-MeO-Ph-Malonate-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: #D-MeO-Ph-Malonate-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting the decarboxylation of 2-(3-Methoxyphenyl)propanedioic acid (also known as 3-methoxyphenylmalonic acid) to synthesize 2-(3-Methoxyphenyl)acetic acid .

While this transformation is thermodynamically favorable (


), the specific electronic effects of the meta-methoxy group and the high reactivity of the benzylic position create a narrow operating window. Deviations often result in tar formation (oligomerization) , oxidative degradation , or incomplete conversion .

This guide prioritizes thermal management and kinetic control to minimize these side reactions.

Module 1: The Mechanism & Critical Control Points

To troubleshoot, we must first visualize the competing pathways. The desired reaction proceeds via a concerted 6-membered cyclic transition state (Westheimer Mechanism). The side reactions (anhydride formation and radical oxidation) compete when the system is dehydrated or exposed to oxygen.

Pathway Visualization

DecarboxylationPathways Substrate 2-(3-Methoxyphenyl) propanedioic acid CyclicTS Cyclic Transition State (6-Memb) Substrate->CyclicTS Heat (140-160°C) Anhydride Cyclic Anhydride (Reversible) Substrate->Anhydride -H2O (Dehydration) Enol Enol Intermediate CyclicTS->Enol -CO2 Product 2-(3-Methoxyphenyl) acetic acid Enol->Product Tautomerization Oxidation Benzylic Oxidation Products Enol->Oxidation O2 (Air leak) Polymer Tarry Oligomers (Irreversible) Anhydride->Polymer Heat + Time

Figure 1: Mechanistic pathway showing the desired Westheimer cycle (Green) vs. dehydration and oxidation risks (Red/Black).

Module 2: Experimental Protocols & Optimization

Method A: Thermal Decarboxylation (Neat)

Best for: Large scale, solvent-free requirements. Risk Level: High (Thermal runaway/Tarring).

The Protocol:

  • Inertion: Purge the reactor with N₂ or Ar for 15 minutes. Oxygen is the enemy of the benzylic carbon.

  • Heating: Heat the solid acid to 140–150°C .

    • Critical Note: The melting point of substituted malonic acids is often close to their decarboxylation temperature. You will observe a "melt-decarboxylate" phase.

  • CO₂ Management: Ensure efficient venting. Pressure buildup inhibits the forward reaction (Le Chatelier’s principle).

  • Termination: Stop heating immediately upon cessation of effervescence. Prolonged heating promotes radical coupling (tar).

Method B: Solvent-Mediated (Recommended)

Best for: High purity, minimizing side reactions.

The Protocol:

  • Solvent Choice: Use a high-boiling, non-nucleophilic solvent. Xylene (mixed isomers) or Mesitylene are ideal.

  • Concentration: 1.0 M to 2.0 M. Dilution mitigates intermolecular anhydride formation.

  • Reflux: Heat to reflux (approx. 140°C for Xylene). The solvent acts as a heat sink, preventing hot spots that lead to charring.

  • Catalysis (Optional): Add 5 mol% Copper powder if reaction is sluggish.

Method C: Krapcho Conditions (Mildest)

Best for: Substrates sensitive to high heat. Note: Usually applied to esters, but effective for acids to lower activation energy.

The Protocol:

  • System: DMSO + LiCl (3 equivalents) + H₂O (1 equivalent).

  • Temp: 120°C.

  • Mechanism: The Li⁺ coordinates to the carbonyl, stabilizing the transition state and allowing decarboxylation at lower temperatures.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal degradation or oxidative coupling.

  • Cause 1 (Oxidation): The benzylic position (between the ring and the carboxyls) is activated by the meta-methoxy phenyl ring. Trace oxygen at 150°C creates peroxides which initiate radical polymerization.

  • Cause 2 (Anhydrides): Without water or solvent, malonic acids dehydrate to form ketenes or anhydrides, which then polymerize.

  • Fix:

    • Switch to Method B (Solvent-Mediated) .

    • Strictly exclude oxygen (positive N₂ pressure).

    • Add a radical scavenger like BHT (0.1 mol%) if the problem persists.

Q2: I am seeing phenolic impurities (loss of methyl group).

Diagnosis: Demethylation.

  • Cause: If you are using strong mineral acids (HBr, HI) or Lewis acids (AlCl₃) to catalyze the reaction, you are cleaving the ether bond.

  • Fix:

    • Avoid strong acids. The acidity of the substrate itself is sufficient for thermal decarboxylation.

    • If acid catalysis is required, use a weak acid like acetic acid or rely on the Krapcho method (neutral/slightly basic).

Q3: The reaction stalls (incomplete conversion).

Diagnosis: Equilibrium bottleneck or insufficient energy.

  • Cause: Decarboxylation is irreversible, but if the CO₂ cannot escape (closed vessel), the rate slows significantly.

  • Fix:

    • Ensure the system is open to a bubbler.

    • If using Method B, ensure the solvent boiling point is >135°C. Toluene (110°C) is often too cool for rapid decarboxylation of deactivated malonates. Switch to Xylene or Chlorobenzene.

Module 4: Data & Solvent Selection Matrix

Use this table to select the correct medium based on your available equipment and purity requirements.

Solvent SystemBoiling PointSuitabilityPrimary RiskRemoval Ease
Neat (Melt) N/ACrude Scale-upHigh Tar Risk N/A
Toluene 110°CPoorToo slow (Temp < Activation E)High (Rotovap)
Xylene 140°CExcellent ModerateHigh (Rotovap)
DMSO 189°CGood (Krapcho)Difficult workupLow (High BP/Water wash)
Acetic Acid 118°CFairEsterification side-rxnModerate

Module 5: Decision Tree for Process Optimization

Follow this logic flow to determine your next experimental step.

OptimizationTree Start Start: Select Conditions Scale Is Scale > 100g? Start->Scale Purity Is High Purity Critical? Scale->Purity No Neat Method A: Neat (Strict N2 purge) Scale->Neat Yes (Cost driven) Solvent Method B: Xylene Reflux Purity->Solvent Standard Krapcho Method C: Krapcho (LiCl/DMSO) Purity->Krapcho Yes (Pharma grade) CheckTar Is Tar forming? Neat->CheckTar Solvent->CheckTar AddScavenger Add BHT (0.1%) Check O2 leaks CheckTar->AddScavenger Yes Success Isolate Product CheckTar->Success No

Figure 2: Decision logic for selecting the optimal decarboxylation method based on scale and purity needs.

References

  • Mechanism of Decarboxylation: Westheimer, F. H., & Jones, W. A. (1941). The Mechanism of the Decarboxylation of α,α-Dimethyloxaloacetic Acid. Journal of the American Chemical Society.[1] Link

  • Krapcho Decarboxylation: Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis. Link

  • General Malonic Ester Synthesis: Master Organic Chemistry. (2025).[2][3] The Malonic Ester Synthesis.[2][4][5][6][7] Link

  • Microwave Assisted Decarboxylation: Toukoniitty, E., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry. Link

  • Side Reactions (Tar/Polymerization): Chemical Engineering Transactions. (2020). Process Simulation of Tar Removal (Contextualizing Tar Formation mechanisms). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 2-(3-Methoxyphenyl)propanedioic Acid

Executive Summary & Application Context 2-(3-Methoxyphenyl)propanedioic acid (also known as 3-methoxyphenylmalonic acid) is a critical dicarboxylic acid intermediate, often employed in the synthesis of heterocyclic pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(3-Methoxyphenyl)propanedioic acid (also known as 3-methoxyphenylmalonic acid) is a critical dicarboxylic acid intermediate, often employed in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., coumarins, quinolones).

This guide provides a definitive spectral analysis of the compound, specifically contrasting it against its synthetic precursor, diethyl 2-(3-methoxyphenyl)propanedioate . For researchers monitoring hydrolysis reactions, the spectral shift from the lipophilic ester to the polar di-acid presents distinct, quantifiable markers.

Key Validation Markers:

  • Complete loss of the ethyl quartet (4.1–4.2 ppm) and triplet (1.2 ppm).

  • Appearance of a highly deshielded carboxylic acid signal (>12.0 ppm) in DMSO-d6.

  • Retention of the diagnostic 3-substituted aromatic pattern and methoxy singlet.

Structural & Synthetic Logic

To interpret the NMR data accurately, one must understand the transformation. The hydrolysis of the diester removes two ethyl groups, exposing the free carboxylic acids. This drastically alters solubility and chemical shift environments.

Synthesis Monitoring Workflow

The following diagram outlines the logical flow for validating the successful synthesis and purification of the target acid.

SynthesisWorkflow cluster_0 Validation Criteria Precursor Precursor: Diethyl Ester Reaction Hydrolysis (NaOH/H2O/MeOH) Precursor->Reaction Start Workup Acidification & Extraction Reaction->Workup pH < 2 Check NMR Checkpoint: Solvent Selection Workup->Check Target Target: Di-Acid Product Check->Target DMSO-d6 (Solubility) Validation 1. Loss of Et signals 2. Shift of CH 3. COOH Appearance

Figure 1: Analytical workflow for monitoring the hydrolysis of the diethyl ester to the di-acid target.

Comparative Spectral Analysis

The table below contrasts the 1H NMR features of the Target Acid (in DMSO-d6) versus the Ester Precursor (in CDCl3). Note the solvent change is mandatory: the di-acid is often insoluble in CDCl3, and DMSO-d6 is required to visualize the acidic protons.

Chemical Shift Data Table
Proton GroupMultiplicityTarget Acid (DMSO-d6)

(ppm)
Precursor Ester (CDCl3)

(ppm)
Validation Insight
-COOH Broad Singlet12.5 - 13.0 (2H)AbsentPrimary Indicator. Indicates free acid.
Ar-H (C2) Singlet-like6.90 - 7.00 (1H)6.90 - 7.00Position 2 on ring (between OMe and CH).
Ar-H (C5) Triplet7.20 - 7.30 (1H)7.20 - 7.30Meta-coupling dominates (

Hz).
Ar-H (C4/6) Doublets6.85 - 6.95 (2H)6.85 - 6.95Ortho/Para to OMe.
Methine (-CH-) Singlet4.65 - 4.75 (1H)4.58 - 4.62Slight downfield shift in acid form.
-OCH3 Singlet3.73 (3H)3.80Diagnostic methoxy handle.
-OCH2- QuartetAbsent4.15 - 4.25 (4H)Clearance Marker. Must be 0 integral.
-CH3 (Ethyl) TripletAbsent1.20 - 1.30 (6H)Clearance Marker. Must be 0 integral.
Detailed Mechanistic Interpretation
A. The Methine "Business End" (4.6 – 4.8 ppm)

The proton attached to the alpha-carbon (between the aromatic ring and the two carbonyls) is the most critical structural anchor.

  • Observation: It appears as a sharp singlet.

  • Causality: It has no vicinal neighbors (no adjacent CH protons).

  • Validation: In the di-acid, this proton is highly acidic. In DMSO-d6, it may shift slightly downfield compared to the ester due to hydrogen bonding with the solvent. Warning: If this peak is small or missing, check if your solvent contains D2O or if the solution is basic; this proton is acidic enough to undergo deuterium exchange over time.

B. The Aromatic Region (6.8 – 7.3 ppm)

The 3-methoxyphenyl group provides a distinct "fingerprint" that remains largely unchanged during hydrolysis.

  • H-2 (Isolated): Appears as a narrow doublet or singlet-like peak at ~6.9 ppm. It is shielded by the ortho-methoxy group but deshielded by the aromatic current.

  • H-5 (Meta): The only proton with two ortho neighbors, appearing as a distinct triplet (

    
     Hz) at ~7.25 ppm.
    
  • H-4 & H-6: These appear as doublets/multiplets flanking the H-2 signal.

C. The Labile Protons (>12.0 ppm)
  • Protocol: You must use a dry, polar aprotic solvent like DMSO-d6.

  • Observation: A very broad hump integrating to 2H.

  • Troubleshooting: If the peak is invisible, the sample may be wet (proton exchange with H2O peak at 3.3 ppm) or the concentration is too low.

Experimental Protocol

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid. (Higher concentration is better for visualizing the broad COOH peak).

  • Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

    • Note: Do not use CDCl3; the di-acid often precipitates or forms dimers that broaden signals.

  • Vessel: Use a clean, dry 5mm NMR tube. Filter the solution through a cotton plug if any turbidity exists.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (D1): Set to at least 5 seconds .

    • Reasoning: The methine proton and aromatic protons have different T1 relaxation times. Short delays lead to integration errors, making it difficult to confirm the 1:1 ratio between the Methine and Aromatic H-5.

  • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

  • Temperature: 298 K (25°C).

Signal Assignment Logic Diagram

The following graph visualizes how to assign peaks based on coupling logic.

AssignmentLogic Spectrum Spectrum Obtained (DMSO-d6) Region1 Region: >12.0 ppm Broad Singlet Spectrum->Region1 Region2 Region: 6.8 - 7.3 ppm Multiplets Spectrum->Region2 Region3 Region: ~4.7 ppm Sharp Singlet Spectrum->Region3 Region4 Region: ~3.7 ppm Sharp Singlet Spectrum->Region4 Assign1 COOH Groups (Exchangeable) Region1->Assign1 Assign2 Aromatic Ring (3-substituted pattern) Region2->Assign2 Assign3 Methine (CH) (Diagnostic Anchor) Region3->Assign3 Assign4 Methoxy (-OCH3) (Integral Reference = 3H) Region4->Assign4

Figure 2: Logical flow for signal assignment based on chemical shift regions in DMSO-d6.

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (DMSO-d6)OriginRemediation
Water ~3.33 ppm (Broad)Wet solvent/sampleDry sample under high vacuum (>4h).
Ethanol 1.06 (t), 3.44 (q)Hydrolysis byproductExtended vacuum drying required.
Mono-Ester 4.1 (q), 1.2 (t) (Small)Incomplete hydrolysisRecrystallize or reflux longer with NaOH.
Decarboxylation ~3.6 ppm (CH2)Product degradation3-methoxyphenylacetic acid forms if heated too high.

Critical Note on Decarboxylation: Malonic acids are thermally unstable. If you observe a new signal around 3.5–3.6 ppm (a methylene CH2) and the loss of the methine singlet at 4.7 ppm, your compound has decarboxylated to 3-methoxyphenylacetic acid. Avoid excessive heating during drying.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Reference for Anisole and Diethyl Malonate base shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying DMSO/Water/Ethanol peaks).

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Resource for coupling constant analysis of 3-substituted aromatics).

Sources

Comparative

FTIR spectral analysis of 3-Methoxyphenylmalonic acid functional groups

FTIR Spectral Analysis of 3-Methoxyphenylmalonic Acid: A Comparative Technical Guide Executive Summary 3-Methoxyphenylmalonic acid (3-MPMA) is a critical dicarboxylic acid intermediate employed in the synthesis of non-st...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Analysis of 3-Methoxyphenylmalonic Acid: A Comparative Technical Guide

Executive Summary

3-Methoxyphenylmalonic acid (3-MPMA) is a critical dicarboxylic acid intermediate employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity is defined by three distinct moieties: a meta-substituted phenyl ring, a methoxy ether group, and a reactive malonic acid tail.

This guide provides a rigorous spectral analysis of 3-MPMA, contrasting it with its synthetic precursor (Dimethyl 3-methoxyphenylmalonate ) and its primary degradation product (3-Methoxyphenylacetic acid ). By focusing on the vibrational shifts of the carbonyl (


) and hydroxyl (

) regions, researchers can validate product purity and monitor reaction completion with high specificity.

Molecular Anatomy & Vibrational Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating centers. 3-MPMA (


) exhibits a unique spectral signature due to the electronic coupling between the electron-donating methoxy group and the electron-withdrawing dicarboxylic acid group.
Functional GroupVibrational ModeDiagnostic Value
Carboxylic Acid (x2)

Stretch (H-bonded)
Primary ID: Broad, intense feature obscuring

region.[1][2]
Carboxylic Acid (x2)

Stretch
Purity Check: Intensity and splitting patterns distinguish it from mono-acids.
Methoxy (-OCH₃)

Asymmetric Stretch
Fingerprint: Strong band distinguishing it from non-methoxylated analogs.
Meta-Substituted Ring

Out-of-Plane Bend
Isomer ID: Distinguishes 3-methoxy from 2- or 4-methoxy isomers.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the FTIR profile of 3-MPMA against its most common "alternatives"—its ester precursor and its decarboxylated byproduct.

Comparison A: Synthesis Verification (Acid vs. Ester)

Context: The hydrolysis of Dimethyl 3-methoxyphenylmalonate to 3-MPMA.

Spectral Region3-MPMA (Product) Dimethyl Ester (Precursor) Mechanism of Change
3500–2500 cm⁻¹ Broad, Strong O-H (3300–2500 cm⁻¹)Absent. Sharp C-H bands visible (2950–2840 cm⁻¹).[1]Formation of H-bonded carboxylic acid dimers.
1750–1690 cm⁻¹ Broad/Split C=O (~1700–1730 cm⁻¹)Sharp, High Freq C=O (~1735–1750 cm⁻¹)Ester carbonyls vibrate at higher frequencies than H-bonded acid carbonyls.
1450–1400 cm⁻¹ C-O-H In-plane Bend (Distinct)Absent Bending vibration of the free acid hydroxyl group.

Analyst Note: The disappearance of the sharp ester carbonyl doublet at >1735 cm⁻¹ and the emergence of the "carboxylic acid mountain" (broad O-H) is the definitive endpoint indicator.

Comparison B: Stability Analysis (Malonic vs. Acetic Acid)

Context: Thermal decarboxylation of 3-MPMA yields 3-methoxyphenylacetic acid (loss of CO₂).

Spectral Region3-MPMA (Dicarboxylic) Acetic Acid Derivative (Monocarboxylic) Diagnostic Insight
1700 cm⁻¹ Region High Intensity/Broad. Lower Intensity/Sharper. Malonic acids possess two C=O oscillators, often creating a broader or split band compared to the single C=O of the acetic acid derivative.
900–950 cm⁻¹ O-H Out-of-Plane (Dimer) Shifted/Weaker The specific H-bonding network of the geminal dicarboxylic acid is disrupted upon decarboxylation.

Detailed Band Assignment Table

The following assignments are synthesized from standard correlation tables for phenylmalonic acid derivatives and methoxy-arenes.

Wavenumber (cm⁻¹)Functional GroupVibrational AssignmentNotes
3200 – 2500 Carboxylic Acid

Stretch
Broad, "fermi resonance" often visible near 2600 cm⁻¹.
3000 – 3100 Aromatic Ring

Stretch
Weak shoulder on the O-H broad band.
2900 – 2835 Methoxy / Methylene

Stretch
The methoxy C-H stretch is often distinct at ~2835 cm⁻¹.
1700 – 1725 Carboxylic Acid

Stretch
Strongest peak. May appear as a doublet due to coupling.
1580 – 1600 Aromatic Ring

Ring Stretch
Characteristic "breathing" of the benzene ring.
1230 – 1270 Aryl Ether

Asym. Stretch
Strong band specific to the methoxy-phenyl linkage.
1170 – 1200 C-O (Acid)

Stretch
Coupled with O-H in-plane bending.
780 & 690 Aromatic Ring

Out-of-Plane
Critical for Regiochemistry. Diagnostic of meta-substitution.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Method: Solid-State FTIR (ATR preferred for speed; KBr for resolution).

  • Sample Preparation (ATR Method):

    • Ensure the crystal (Diamond/ZnSe) is chemically clean. Run a background scan (air).

    • Place ~10 mg of 3-MPMA powder on the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (typically 80-100 N). Reason: Poor contact yields noisy spectra, especially in the C-H region.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize to the C=O peak (set to 1.0 absorbance) for overlay comparison.

Visualization: Logic & Workflow

Figure 1: Spectral Decision Tree for 3-MPMA Identification

This flowchart guides the analyst through the logical deduction of the spectrum.

SpectralLogic Start Unknown Sample Spectrum CheckOH Step 1: Check 3500-2500 cm⁻¹ Is there a broad 'Mountain'? Start->CheckOH CheckCO Step 2: Check 1700-1750 cm⁻¹ Is there a strong C=O peak? CheckOH->CheckCO Yes (Acidic OH) CheckEster Is C=O > 1735 cm⁻¹ AND O-H Absent? CheckOH->CheckEster No (Sharp CH only) CheckFingerprint Step 3: Check 1250 cm⁻¹ Is there a strong C-O-C band? CheckCO->CheckFingerprint Yes (Strong C=O) ResultOther REJECT: Non-Methoxy / Non-Acid CheckCO->ResultOther No C=O ResultEster IDENTIFIED: Dimethyl Ester Precursor CheckEster->ResultEster Yes CheckEster->ResultOther No ResultAcid CONFIRMED: 3-Methoxyphenylmalonic Acid CheckFingerprint->ResultAcid Yes (Methoxy present) ResultDegrad POSSIBLE: Decarboxylated Product CheckFingerprint->ResultDegrad No (Methoxy absent)

Caption: Logical decision tree for validating 3-MPMA against common synthetic impurities.

Figure 2: Synthesis & Degradation Monitoring

Visualizing the chemical pathway and the associated spectral shifts.

SynthesisPath Precursor Precursor: Dimethyl 3-methoxyphenylmalonate (νC=O ~1740 cm⁻¹, No OH) Reaction Hydrolysis Precursor->Reaction Product Target: 3-Methoxyphenylmalonic Acid (νC=O ~1710 cm⁻¹, Broad OH) Reaction->Product Degradation Heat/Decarboxylation Product->Degradation Byproduct Byproduct: 3-Methoxyphenylacetic Acid (Loss of C=O intensity) Degradation->Byproduct

Caption: Spectral checkpoints during the synthesis and stability testing of 3-MPMA.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Malonic Acid Derivatives. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. Compound Summary: Dimethyl methoxymalonate (Precursor Data). National Library of Medicine. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra of Carboxylic Acids and Esters. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for meta-substituted benzene and methoxy group assignments).

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Methoxyphenylmalonic Acid

This guide outlines the mass spectrometry fragmentation behavior of 3-Methoxyphenylmalonic acid (3-MeO-PMA) , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a potential imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 3-Methoxyphenylmalonic acid (3-MeO-PMA) , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a potential impurity in pharmaceutical substances.

This document is structured to assist analytical scientists in differentiating 3-MeO-PMA from its isobaric isomers and its facile degradation product, 3-methoxyphenylacetic acid.[1]

Executive Summary & Chemical Identity

3-Methoxyphenylmalonic acid is a dicarboxylic acid derivative susceptible to thermal and in-source decarboxylation.[1] Accurate identification requires distinguishing the intact molecular ion from its breakdown products and structural isomers.[1]

Property Specification
IUPAC Name 2-(3-Methoxyphenyl)propanedioic acid
Molecular Formula C₁₀H₁₀O₅
Exact Mass 210.0528 Da
Key Challenge Facile Decarboxylation: Rapidly converts to 3-Methoxyphenylacetic acid (MW 166) under thermal stress (GC injection) or high collision energy (LC-MS).
Primary Application Impurity profiling in NSAID synthesis; metabolic tracking of phenyl-derivative drugs.[1]

Fragmentation Mechanics: The "Why" Behind the Spectrum

Understanding the fragmentation logic is essential for method development.[1] The presence of the malonic acid moiety introduces a "double-edged sword": it provides unique acidic loss channels in ESI(-) but creates instability in EI(+).

A. Electrospray Ionization (ESI) – Negative Mode

In ESI(-), the molecule forms a stable deprotonated ion


.[1] However, the proximity of the two carboxylic acid groups facilitates specific neutral losses.
  • Primary Ionization: Formation of

    
     at m/z 209 .[1]
    
  • Decarboxylation Pathway: Loss of

    
     (44 Da) to form the enolate anion of the acetic acid derivative (m/z 165 ).[1]
    
  • Dehydration Pathway: Loss of

    
     (18 Da) to form a cyclic anhydride intermediate (m/z 191 ).[1] Note: This is diagnostic for dicarboxylic acids with 1,3-spacing.
    
B. Electron Impact (EI) – Positive Mode (GC-MS)

Direct analysis by GC-MS is often compromised by thermal degradation in the injector port.[1]

  • Thermal Artifact: The compound often decarboxylates before ionization, yielding a spectrum identical to 3-methoxyphenylacetic acid .[1]

  • Derivatization (TMS): Silylation (BSTFA/TMCS) is mandatory to observe the molecular ion.[1] The di-TMS derivative (

    
    ) appears at m/z 354 .[1]
    
C. Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways for 3-MeO-PMA versus its decarboxylated congener.

FragmentationPathway cluster_legend Legend M_PMA 3-MeO-PMA (Intact) [M-H]- = 209 M_PAA 3-MeO-Phenylacetic Acid [M-H]- = 165 M_PMA->M_PAA Decarboxylation (-CO2, 44 Da) In-Source or Collision Frag_Anhydride Cyclic Anhydride [M-H-H2O]- = 191 M_PMA->Frag_Anhydride Dehydration (-H2O, 18 Da) Diagnostic for Malonic Frag_Benzyl 3-Methoxybenzyl Anion m/z = 121 M_PAA->Frag_Benzyl Loss of CO2 (-44 Da) Frag_Radical Radical Loss (.CH3) m/z = 106 Frag_Benzyl->Frag_Radical Loss of .CH3 (-15 Da) key Blue: Target Analyte Red: Degradant/Artifact Yellow: Diagnostic Fragment

Figure 1: ESI(-) Fragmentation pathway showing the critical divergence between the intact malonic acid (m/z 209) and its decarboxylated artifact (m/z 165).

Comparative Analysis: 3-MeO-PMA vs. Alternatives

This section compares 3-MeO-PMA against its primary interferences: its own degradation product and its structural isomers.[1]

Comparison 1: 3-MeO-PMA vs. 3-Methoxyphenylacetic Acid (Degradant)

The most common error in analysis is misidentifying the degradant as the parent.

Feature3-MeO-PMA (Target) 3-MeO-Phenylacetic Acid (Degradant)
Precursor Ion (ESI-) m/z 209 m/z 165
Key Transition (MRM) 209 → 165 (Loss of

)
165 → 121 (Loss of

)
Diagnostic Loss -18 Da (

)
(Unique to diacids)
No -18 Da loss observed.
Retention Time (RP-LC) Elutes earlier (more polar due to 2x COOH).Elutes later (less polar).
Comparison 2: 3-MeO-PMA vs. Isomers (2-MeO and 4-MeO)

Differentiation relies on "Ortho Effects" and resonance stabilization.

  • 2-Methoxyphenylmalonic acid (Ortho):

    • Effect: The ortho-methoxy group interacts with the carboxyl side chain.[1]

    • Diagnostic: Enhanced loss of

      
       (methanol, 32 Da) or 
      
      
      
      due to proximity effects (hydrogen bonding between methoxy O and carboxyl H).[1]
  • 4-Methoxyphenylmalonic acid (Para):

    • Effect: High resonance stability of the decarboxylated cation.[1]

    • Diagnostic: The fragment at m/z 121 (methoxybenzyl) is significantly more intense than in the 3-MeO isomer due to para-resonance stabilization (quinoid-like structure).

  • 3-Methoxyphenylmalonic acid (Meta - Target):

    • Effect: No ortho effect; no direct resonance conjugation with the benzylic carbon.[1]

    • Diagnostic: "Standard" fragmentation. Lower intensity of m/z 121 compared to para; absence of specific ortho losses.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes a "Decarboxylation Check" step.

Step 1: Sample Preparation (Critical)
  • Solvent: Dissolve in 50:50 Methanol:Water (ammonium acetate 5mM). Avoid pure acidic solvents which catalyze decarboxylation.[1]

  • Temperature: Keep autosampler at 4°C. Spontaneous decarboxylation accelerates >25°C.[1]

Step 2: LC-MS/MS Parameters (ESI Negative)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Keep acid low).[1]

    • B: Acetonitrile.[1][2]

  • Source Settings:

    • Temp: < 350°C (High source temp degrades the analyte).[1]

    • Voltage: -3.5 kV.[1]

Step 3: Validation Logic (The "Decarboxylation Check")

Run a gradient scan.[1] You should see two peaks if degradation is occurring:

  • Peak A (Earlier): m/z 209 (Intact 3-MeO-PMA).

  • Peak B (Later): m/z 165 (Degradant).

  • Pass Criteria: Peak A must be dominant (>95%).[1] If Peak B is major, lower the source temperature or check sample pH.[1]

Step 4: GC-MS Derivatization (Alternative)

If using GC-MS, you must derivatize to lock the structure.[1]

  • Dry 50 µL of sample under nitrogen.

  • Add 50 µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 mins.

  • Analyze for the Di-TMS derivative (m/z 354).[1] Do not inject underivatized acid.

References

  • Fragmentation of Dicarboxylic Acids: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1][3] (General principles of malonic acid fragmentation and anhydride formation).

  • Phenylacetic Acid Profiling: Marahatta, A., et al. (2012).[1][4] "Determination of phenylbutyric acid and its metabolite phenylacetic acid...". Journal of Chromatography B. Link

  • Methoxy-Group Ortho Effects: Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley.[1] (Mechanisms for ortho-methoxy interaction in aromatics).

  • Impurity Profiling Guidelines: International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Link

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 3-Methoxyphenylmalonic Acid Impurities

In the rigorous world of pharmaceutical synthesis, the purity of an intermediate like 3-Methoxyphenylmalonic acid is not just a specification—it is a foundational pillar for the safety, efficacy, and reproducibility of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical synthesis, the purity of an intermediate like 3-Methoxyphenylmalonic acid is not just a specification—it is a foundational pillar for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can carry through synthesis, leading to unwanted side products, reduced yields, and potential toxicological concerns. Therefore, robust and reliable analytical methods for impurity profiling are critical.

This guide provides an in-depth comparison of the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the separation and quantification of impurities in 3-Methoxyphenylmalonic acid. We will delve into the mechanistic basis for method selection, provide detailed experimental protocols, and offer field-proven insights to guide researchers, analytical chemists, and drug development professionals in establishing an effective control strategy.

The Analytical Target: 3-Methoxyphenylmalonic Acid

3-Methoxyphenylmalonic acid is a polar, non-volatile dicarboxylic acid. Its potential impurities are often structurally similar, including starting materials, reaction byproducts, or degradation products. The analytical challenge lies in achieving sufficient chromatographic resolution between these closely related polar analytes.

High-Performance Liquid Chromatography (HPLC): The Preferred Method for Direct Analysis

For polar, non-volatile molecules, HPLC is the undisputed workhorse of the pharmaceutical industry. Its versatility allows for the direct analysis of the compound without requiring chemical modification.

Reversed-Phase HPLC: The Gold Standard Approach

Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal starting point. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 274 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Acetonitrile (50:50, v/v).

Causality Behind Experimental Choices (E-E-A-T):

  • C18 Column: The non-polar C18 stationary phase provides effective retention for the aromatic ring of the parent molecule and its impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid is critical. It ensures that the carboxylic acid functional groups remain in their protonated, non-ionized form.[1] This suppresses electrostatic interactions with residual silanols on the silica backbone and results in sharp, symmetrical peaks with reproducible retention times.

  • Gradient Elution: A gradient is essential for resolving compounds with differing polarities. The initial, highly aqueous phase allows for the retention and separation of early-eluting polar impurities, while the increasing concentration of acetonitrile elutes the main analyte and any less polar, more retained impurities.

  • Sample Diluent: Using a protic solvent like methanol should be avoided as a sample diluent due to the potential for esterification of the acid, especially if samples are stored for any length of time before analysis.[2] A mixture of water and acetonitrile is a more inert choice.

HPLC_Workflow RP-HPLC Workflow for 3-Methoxyphenylmalonic Acid Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolution Dissolve in Water/Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Inject Sample Filtration->Injector Column C18 Column (Gradient Elution) Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate % Purity & Impurity Profile Integration->Report

Caption: A typical workflow for the RP-HPLC analysis of 3-Methoxyphenylmalonic acid.

Gas Chromatography (GC): An Orthogonal Technique Requiring Derivatization

Gas Chromatography separates compounds based on their volatility and interaction with the stationary phase. Due to their high polarity and low volatility, dicarboxylic acids like 3-Methoxyphenylmalonic acid cannot be analyzed directly by GC.[3][4] A chemical derivatization step is mandatory to convert the polar carboxyl groups into non-polar, volatile esters.

Experimental Protocol: GC-FID Method with Silylation

Part 1: Derivatization (Silylation)

  • Accurately weigh ~5 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Causality Behind Experimental Choices (E-E-A-T):

  • Derivatization: Silylation with BSTFA is a common and effective method for carboxylic acids.[5] It replaces the acidic protons on both carboxyl groups with non-polar trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility and thermal stability, making it suitable for GC analysis.

Part 2: GC Analysis

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C (Split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Injection Volume: 1 µL.

GC_Workflow GC Workflow with Mandatory Derivatization Step cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC System Sample Weigh Sample Solvent Add Solvent Sample->Solvent Agent Add BSTFA Solvent->Agent Heat Heat (70°C) Agent->Heat Cool Cool to RT Heat->Cool Injector Inject Sample Cool->Injector Column DB-5 Column (Temp Program) Injector->Column Detector FID Detector Column->Detector

Caption: The GC analysis workflow, highlighting the essential derivatization stage.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which is "better," but which is more "fit-for-purpose." The following table provides a direct comparison for the analysis of 3-Methoxyphenylmalonic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation of solutes in a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase.
Sample Preparation Simple dissolution and filtration.Multi-step derivatization required.
Throughput High; amenable to automation.Lower, due to the heating/cooling cycles of derivatization and oven programming.
Risk of Artifacts Low; direct analysis of the native compound.Moderate; risk of incomplete derivatization or side-product formation.
Selectivity Excellent for polar compounds and isomers.High resolving power, especially with long capillary columns.
Quantification Straightforward and highly reproducible.Accuracy is dependent on the reproducibility and completeness of the derivatization reaction.
Primary Application Routine Quality Control (QC), purity testing, stability studies.Orthogonal method development, confirmation of impurity identity, analysis of volatile impurities.

Conclusion and Strategic Recommendation

For the routine quality control and impurity profiling of 3-Methoxyphenylmalonic acid, Reversed-Phase HPLC is the unequivocally superior primary method. Its ability to analyze the compound directly eliminates the time-consuming and potentially variable derivatization step, leading to higher throughput, greater robustness, and simpler method validation. The technique is perfectly suited for the polar nature of the analyte and its likely impurities.

Gas Chromatography, while more complex to implement, serves a crucial role as an orthogonal method. In pharmaceutical development, relying on a single analytical technique is unwise. A GC method provides a separation based on a different chemical principle (volatility vs. polarity/hydrophobicity). It is invaluable for:

  • Confirming Purity: Demonstrating a lack of impurities by a second, mechanistically different technique provides a very high degree of confidence.

  • Identifying Volatile Impurities: Screening for residual solvents or volatile byproducts that would not be retained by RP-HPLC.

  • Resolving Co-elutions: An impurity that co-elutes with the main peak in HPLC may be well-resolved in GC.

By employing HPLC as the primary workhorse for routine analysis and GC as a complementary, orthogonal technique, analytical development laboratories can build a comprehensive and scientifically sound control strategy that ensures the quality of 3-Methoxyphenylmalonic acid and safeguards the integrity of the final drug product.

Decision_Logic Method Selection Logic Topic Analytical Goal for 3-Methoxyphenylmalonic Acid QC Routine QC Purity & Stability Topic->QC Validation Method Validation & Impurity ID Confirmation Topic->Validation HPLC Primary Method: RP-HPLC QC->HPLC Direct, Robust, High-Throughput Validation->HPLC Primary Data GC Orthogonal Method: GC with Derivatization Validation->GC Confirmatory Data (Different Selectivity)

Caption: Decision logic for applying HPLC and GC in a comprehensive analytical strategy.

References

  • Stávová, J., Beránek, J., Nelson, E. P., Diep, B. A., & Kubátová, A. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. National Center for Biotechnology Information. [Link]

  • Jose, J., & Fonteh, A. N. (2024). A Charge Reversal Approach for the Sensitive Quantification of Dicarboxylic Acids Using Liquid Chromatography-Tandem Mass Spectrometry. LCGC International. [Link]

  • Vaitsekhovich, H., & Khasanov, V. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Zaidan, L. E. M. C., et al. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. International Journal of Environmental Research. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methoxyphenyl)propanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Hazard Profiling

CAS Number: 855658-53-6 Synonyms: 2-(3-Methoxyphenyl)malonic acid; 3-Methoxyphenylmalonic acid Molecular Formula: C₁₀H₁₀O₅ Molecular Weight: 210.19 g/mol [1]

Handling substituted malonic acids requires a nuanced understanding of their dual-nature reactivity: they function as moderate organic acids while possessing the electrophilic potential characteristic of malonate derivatives. Unlike simple mineral acids, 2-(3-Methoxyphenyl)propanedioic acid presents specific risks regarding dust inhalation and ocular damage due to its crystalline lattice structure, which can fracture into respirable fines.

Risk Assessment & GHS Classification

The primary safety objective is the prevention of mucosal contact and inhalation. Based on structure-activity relationships (SAR) with analogous malonic acid derivatives, the following hazard profile dictates our engineering controls:

Hazard ClassGHS CategoryHazard StatementOperational Implication
Eye Damage/Irritation Category 1/2AH318/H319: Causes serious eye damage/irritation.Critical: Acidic hydrolysis on ocular surface causes immediate protein denaturation.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]Prolonged contact leads to dermatitis; rapid transdermal transport is possible via the methoxy-lipophilic handle.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3]Dust inhalation triggers bronchial spasms; handle strictly in a fume hood.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2][4]Systemic toxicity risk if hygiene protocols fail.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier-in-Depth" strategy. We do not simply "wear gloves"; we select materials based on chemical permeation breakthrough times.

PPE Selection Logic
  • Hand Protection: Standard latex is insufficient due to poor acid resistance and microporosity. Nitrile (minimum 0.11 mm thickness) is required. For prolonged handling (>30 mins) or solution preparation, double-gloving with a Laminate (PE/EVOH) inner liner is recommended to prevent permeation of organic solvents used in synthesis (e.g., DCM, THF).

  • Respiratory Protection: As a solid powder, the primary vector is airborne particulate. An N95 (US) or P2 (EU) respirator is the baseline for open-bench weighing, though a certified chemical fume hood is the primary engineering control.

  • Ocular Protection: Safety glasses with side shields are the minimum. When handling >5g or preparing concentrated solutions, unvented chemical splash goggles are mandatory to prevent acid burns from splashes.

Diagram 1: PPE Decision Matrix

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant Quantity > 5g? Solid->Quant Solvent Solvent Type? Solution->Solvent BasicPPE Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Quant->BasicPPE No Resp Add N95/P2 Respirator (If hood unavailable) Quant->Resp Yes (Dust Risk) Solvent->BasicPPE Aqueous HighPPE Enhanced PPE: Splash Goggles + Double Nitrile/Laminate + Fume Hood Required Solvent->HighPPE Organic (DCM/THF) Resp->BasicPPE

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent context. Note the escalation to splash goggles for organic solvents.

Operational Handling Procedures

Protocol A: Precision Weighing & Transfer

Objective: Minimize static-induced dust dispersion and ensure accurate stoichiometry.

  • Static Neutralization: Malonic acid derivatives are prone to static charge buildup. Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.

  • Containment: Place the analytical balance inside a powder containment hood or use a draft shield. If weighing on an open bench, place the balance on a disposable absorbent mat (e.g., Benchkote).

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a stainless steel micro-spatula.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a dry Kimwipe before and after opening to detect any invisible powder residue. If the wipe turns acidic (test with pH paper), your technique requires adjustment.

Protocol B: Reaction Setup (Decarboxylation Control)

Expert Insight: Substituted malonic acids are thermally unstable. Heating 2-(3-Methoxyphenyl)propanedioic acid induces decarboxylation, releasing CO₂ and converting the reactant to the corresponding arylacetic acid.

  • Solvent Selection: Avoid strong bases which will immediately deprotonate the dicarboxylic acid functionality. Use polar aprotic solvents (DMF, DMSO) or ethers (THF) for nucleophilic substitutions.

  • Thermal Management:

    • Monitor: Install an internal temperature probe.

    • Threshold: Maintain reaction temperature < 60°C unless decarboxylation is the intended pathway.

    • Venting: Ensure the reaction vessel is not sealed tight; CO₂ evolution can pressurize glassware. Use a bubbler or needle vent.

Diagram 2: Operational Workflow

Workflow Storage Storage (Dry, <30°C, Desiccated) Weighing Weighing (Anti-static, Fume Hood) Storage->Weighing Transfer Reaction Reaction Setup (Vent for CO2, Temp <60°C) Weighing->Reaction Dissolution Cleanup Decontamination (Weak Base Neutralization) Reaction->Cleanup Post-Exp Disposal Disposal (Organic Acid Waste) Cleanup->Disposal Waste Stream

Caption: End-to-end workflow emphasizing thermal control during reaction and neutralization during cleanup.

Decontamination & Disposal

Principle: Treat the substance as a corrosive acid until chemically neutralized.

Spill Response
  • Isolate: Evacuate the immediate area if the spill is >10g and dust is visible.

  • Neutralize: Do not wipe dry powder. Cover the spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder.

    • Observation: Wait for bubbling (CO₂ evolution) to cease.

  • Clean: Wet the neutralized powder slightly with water to form a sludge, then scoop into a waste container.

  • Verify: Check the surface pH with litmus paper; it should be neutral (pH 6-8).

Waste Disposal[3][4][5]
  • Classification: Hazardous Chemical Waste (Acidic, Organic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (exothermic reaction).

  • Labeling: Clearly label as "2-(3-Methoxyphenyl)malonic acid - Organic Acid - Corrosive".

References

  • PubChem. (n.d.).[5] Malonic Acid Hazard Summary (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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